Schisantherin C
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C28H34O9 |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
[(9S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] 2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/t15?,26?,28-/m0/s1 |
InChI-Schlüssel |
BKGUPIVDQHHVMV-PLLMDMOKSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of Schisantherin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisantherin C is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra sphenanthera. As a member of a pharmacologically significant class of natural compounds, its mechanism of action is of considerable interest. While direct research on this compound is emerging, extensive studies on its closely related isomers, such as Schisandrin C and Schisantherin A, provide a strong predictive framework for its biological activities. This document synthesizes the available data on this compound and its related lignans (B1203133) to provide an in-depth overview of its core mechanisms, focusing on anticancer, anti-inflammatory, and antiviral activities. Key mechanisms include the induction of cell cycle arrest and apoptosis, and the modulation of critical signaling pathways such as PI3K/Akt/mTOR and NF-κB. This guide presents quantitative data in structured tables, details common experimental protocols, and provides visual diagrams of key pathways to facilitate further research and development.
Core Mechanisms of Action
The biological effects of this compound and its related lignans are multifaceted, stemming from their ability to interact with multiple cellular targets and signaling cascades. The primary mechanisms identified are anti-proliferative effects on cancer cells, modulation of inflammatory pathways, and direct antiviral activity.
Anticancer Activity: Cell Cycle Arrest and Apoptosis
While this compound itself has been shown to induce G0/G1 cell cycle arrest in A549 lung cancer cells, more detailed mechanistic insights come from studies on the closely related compound, Schisandrin C.
1.1.1. G1 Phase Cell Cycle Arrest
In human leukemia U937 cells, Schisandrin C induces G1 phase arrest.[1] This is achieved by altering the expression of key cell cycle regulatory proteins. The mechanism involves the downregulation of Cyclin D1, Cyclin E, and Cyclin-Dependent Kinase 4 (Cdk4), which in turn prevents the phosphorylation of the Retinoblastoma protein (pRB).[1] Concurrently, Schisandrin C upregulates the Cdk inhibitor p21, further halting progression into the S phase.[1]
1.1.2. Intrinsic Apoptosis Pathway
Schisandrin C is a potent inducer of apoptosis through the intrinsic, or mitochondrial, pathway.[1][2] This cascade is initiated by the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] The shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol.[3] Cytosolic cytochrome c triggers the activation of initiator Caspase-9, which in turn cleaves and activates the executioner Caspase-3, leading to programmed cell death.[1][2]
Modulation of Key Signaling Pathways
1.2.1. PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In an atherosclerosis model, Schisandrin C was found to interfere with this pathway by inhibiting the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner.[4] The inhibition of this pathway is a key mechanism for inducing autophagy, a cellular recycling process that can promote cell survival or death depending on the context.[4]
1.2.2. NF-κB and MAPK Pathways
The anti-inflammatory properties of Schisandra lignans are well-documented. Schisantherin A, a closely related compound, inhibits the production of inflammatory mediators by blocking NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6] It prevents the phosphorylation of IκBα, thereby inhibiting the translocation of the p65 subunit of NF-κB into the nucleus.[5] Furthermore, it suppresses the phosphorylation of key MAPK members, including ERK, JNK, and p38.[5][6]
Anti-Hepatitis B Virus (HBV) Activity
Direct evidence demonstrates that this compound possesses anti-HBV properties. In an in vitro model, it was shown to inhibit the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg), key viral markers.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings for this compound and its closely related lignans.
| Table 1: Biological Activity of this compound | |||
| Compound | Activity | Model | Key Quantitative Finding |
| This compound | Anti-HBV | HepG2.2.15 cells | 59.7% inhibition of HBsAg secretion at 50 µg/mL |
| 34.7% inhibition of HBeAg secretion at 50 µg/mL | |||
| This compound | Antioxidant | Chemical Assay | Identified as a key contributor to the antioxidant activity of S. sphenanthera extracts |
| Table 2: Biological Activities of Related Lignans (Predictive Models for this compound) | |||
| Compound | Activity | Model | Key Quantitative Finding |
| Schisandrin C | Cytotoxicity | Bel-7402 cells | IC50 = 81.58 ± 1.06 µM (48h) |
| Cytotoxicity | KB-3-1 cells | IC50 = 108.00 ± 1.13 µM (48h) | |
| Cytotoxicity | Bcap37 cells | IC50 = 136.97 ± 1.53 µM (48h) | |
| Apoptosis Induction | Bel-7402 cells | 40.61% of cells in sub-G0/G1 phase at 100 µM (24h) | |
| Schisantherin A | Inhibition of CYP3A4 | Cell-free system | IC50 = 1.39 µM (as Gomisin A) |
| Anti-inflammatory | RAW 264.7 cells | Significant decrease in TNF-α and IL-6 at 2.5 and 25 mg/L |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are synthesized protocols for key experiments cited in the literature concerning Schisandra lignans.
General Experimental Workflow for In Vitro Analysis
The typical workflow for assessing the anticancer effects of a compound like this compound involves a series of assays to determine cytotoxicity, effects on cell cycle, and the induction of apoptosis.
Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Preparation: Seed 1 x 10⁶ cells in appropriate culture plates. Treat with desired concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Harvesting: Harvest both adherent and floating cells. Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet and add dropwise into ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping.[8] Incubate for at least 2 hours at -20°C for fixation.[8][9]
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining buffer containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA.[10][11]
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA to quantify the percentage of cells in each cycle phase.[10]
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel (SDS-PAGE) and separate by electrophoresis.[13]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[14] Incubate the membrane with a specific primary antibody (e.g., anti-Akt, anti-p-Akt, anti-Caspase-3) overnight at 4°C.[14]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13] Use a loading control like β-actin or GAPDH to normalize the data.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-HBV and antioxidant activities. Based on extensive evidence from closely related dibenzocyclooctadiene lignans, its mechanism of action likely involves the modulation of fundamental cellular processes, including cell cycle progression, apoptosis, and key inflammatory and survival signaling pathways like PI3K/Akt and NF-κB.
Future research should focus on validating these inferred mechanisms directly for this compound. Key areas for investigation include:
-
Comprehensive profiling of its anticancer activity across a wider range of cell lines.
-
Elucidation of the specific molecular targets within the PI3K/Akt and MAPK/NF-κB pathways.
-
Investigation into its potential to overcome multidrug resistance, a known property of other Schisandra lignans.
-
In vivo studies to confirm its therapeutic efficacy and safety profile.
This guide provides a foundational framework to accelerate further research and unlock the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. e-nps.or.kr [e-nps.or.kr]
- 4. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisantherin A Exhibits Anti-inflammatory Properties by Down-Regulating NF-κB and MAPK Signaling Pathways in Lipopolysaccharide-Treated RAW 264.7 Cells | springermedicine.com [springermedicine.com]
- 6. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. protocols.io [protocols.io]
- 13. origene.com [origene.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Discovery and isolation of Schisantherin C from Schisandra chinensis.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisantherin C, a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and a summary of its known biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Schisandra chinensis (Turcz.) Baill., a woody vine native to East Asia, has a long history of use in traditional medicine. Its fruits are rich in a class of bioactive compounds known as lignans (B1203133), which are responsible for many of its therapeutic effects. Among these, this compound is a notable constituent, recognized for its potential hepatoprotective, anti-inflammatory, and neuroprotective properties. The complex phytochemical matrix of Schisandra chinensis necessitates a multi-step process for the isolation of pure this compound. This guide outlines a typical workflow for its extraction, purification, and characterization.
Extraction of Lignans from Schisandra chinensis
The initial step in the isolation of this compound involves the extraction of total lignans from the dried fruits of Schisandra chinensis. Several methods have been employed, each with its own advantages in terms of efficiency and selectivity.
Common Extraction Methodologies
A variety of extraction techniques have been successfully utilized for obtaining lignan-rich extracts from Schisandra chinensis, including:
-
Maceration: A simple and widely used method involving soaking the plant material in a solvent.
-
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration.
-
Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance the extraction process, often resulting in higher yields in shorter times.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.
-
Supercritical Fluid Extraction (SFE): A "green" technology that uses supercritical CO2 as the solvent, offering high selectivity and leaving no residual organic solvents.
-
Smashing Tissue Extraction (STE): A newer technique that involves the simultaneous smashing of the plant tissue and extraction, which has been shown to be highly efficient.
Experimental Protocol: Ethanol (B145695) Reflux Extraction
This protocol describes a common and effective laboratory-scale method for extracting total lignans from Schisandra chinensis.
Materials and Equipment:
-
Dried fruits of Schisandra chinensis, ground to a coarse powder
-
95% Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filter paper or Büchner funnel with vacuum filtration setup
-
Rotary evaporator
Procedure:
-
Weigh 500 g of powdered Schisandra chinensis fruits and place them in a 5 L round-bottom flask.
-
Add 3 L of 95% ethanol to the flask.
-
Set up the reflux apparatus and heat the mixture to a gentle boil using a heating mantle.
-
Maintain the reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the mixture through filter paper or a Büchner funnel to separate the extract from the plant material.
-
Repeat the extraction process on the plant residue with another 3 L of 95% ethanol for 2 hours to maximize the yield.
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C to obtain a crude lignan extract.
Isolation and Purification of this compound
The crude extract contains a complex mixture of lignans and other phytochemicals. A multi-step chromatographic process is typically required to isolate this compound to a high degree of purity.
Experimental Protocol: Column Chromatography and Preparative HPLC
Part 1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
Materials and Equipment:
-
Crude lignan extract from Schisandra chinensis
-
Silica gel (100-200 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: Petroleum ether, Chloroform (B151607), Ethyl acetate (B1210297), Methanol (B129727)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a silica gel slurry in petroleum ether and pack it into a glass chromatography column.
-
Dissolve the crude lignan extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a stepwise gradient of petroleum ether, chloroform, and ethyl acetate mixtures. A typical gradient might be:
-
100% Petroleum ether
-
Petroleum ether:Chloroform (9:1, 8:2, 7:3, ... 1:9)
-
100% Chloroform
-
Chloroform:Ethyl acetate (9:1, 8:2, ... 1:9)
-
100% Ethyl acetate
-
-
Collect fractions of a consistent volume (e.g., 250 mL).
-
Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system (e.g., Petroleum ether:Ethyl acetate 3:1). Visualize the spots under UV light (254 nm).
-
Combine fractions containing compounds with similar TLC profiles. Fractions containing this compound are typically eluted with a mixture of chloroform and ethyl acetate.
-
Concentrate the this compound-rich fractions using a rotary evaporator.
Part 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
Materials and Equipment:
-
This compound-rich fraction from silica gel chromatography
-
Preparative HPLC system with a UV detector
-
C18 preparative HPLC column (e.g., 250 x 20 mm, 5 µm)
-
HPLC-grade solvents: Methanol and Water
-
Syringe filters (0.45 µm)
Procedure:
-
Dissolve the this compound-rich fraction in methanol and filter it through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with the following conditions (example):
-
Column: C18, 250 x 20 mm, 5 µm
-
Mobile Phase: Isocratic elution with Methanol:Water (e.g., 70:30)
-
Flow Rate: 10 mL/min
-
Detection: UV at 254 nm
-
-
Inject the filtered sample onto the column.
-
Collect the peak corresponding to this compound based on its retention time, which should be determined beforehand using an analytical HPLC with a this compound standard.
-
Concentrate the collected fraction under reduced pressure to obtain pure this compound.
-
Dry the purified compound under vacuum to remove any residual solvent.
-
Assess the purity of the isolated this compound using analytical HPLC. A purity of ≥98% is typically desired for biological studies.
Data Presentation
Quantitative Data
The yield of this compound from Schisandra chinensis can vary depending on the plant source, harvesting time, and the extraction and purification methods employed. The following table summarizes typical quantitative data.
| Parameter | Value | Reference |
| Extraction Yield (Total Lignans) | ||
| Ethanol Reflux | ~5-10% of dry fruit weight | |
| Smashing Tissue Extraction (Total of 5 lignans) | 13.89 ± 0.014 mg/g | |
| Purity of Isolated this compound | ≥98% | |
| Spectroscopic Data | ||
| Molecular Formula | C₂₈H₃₄O₉ | |
| Molecular Weight | 514.57 g/mol | |
| UV λmax | 222 nm |
Spectroscopic Data for this compound
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Technique | Key Data Points |
| ¹H-NMR (in CDCl₃) | Signals corresponding to aromatic protons, methoxy (B1213986) groups, methyl groups, and methine protons. |
| ¹³C-NMR (in CDCl₃) | Resonances for aromatic carbons, methoxy carbons, methyl carbons, and methine carbons. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion at m/z 515. |
Mandatory Visualizations
Experimental Workflow
The Biosynthesis of Schisantherin C: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Schisantherin C, a dibenzocyclooctadiene (DBCOD) lignan (B3055560) found in plants of the Schisandra genus, exhibits a range of promising pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final complex structure. It includes a summary of quantitative data from metabolic profiling, detailed experimental protocols for key analytical and biochemical procedures, and visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers in the field.
Introduction
Lignans (B1203133) are a large class of phenylpropanoid-derived natural products with diverse chemical structures and biological activities. Among these, the dibenzocyclooctadiene lignans, characteristic of the Schisandra genus, are of significant interest due to their therapeutic potential. This compound is a prominent member of this family. Its biosynthesis is a complex process that begins with the general phenylpropanoid pathway, followed by the specific lignan biosynthesis pathway, and culminates in a series of modifications to the DBCOD scaffold. This guide synthesizes current knowledge to present a detailed view of this intricate biosynthetic route.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be broadly divided into three major stages:
-
The Phenylpropanoid Pathway: This well-established pathway synthesizes monolignol precursors from L-phenylalanine.
-
Monolignol Dimerization and Core Lignan Formation: Two monolignol units are coupled to form the basic lignan skeleton.
-
Dibenzocyclooctadiene Scaffold Formation and Decoration: The core lignan undergoes intramolecular oxidative coupling to form the characteristic eight-membered ring of DBCOD lignans, followed by specific tailoring reactions to yield this compound.
Stage 1: The Phenylpropanoid Pathway
The initial steps of this compound biosynthesis are shared with the general phenylpropanoid pathway, which produces a variety of secondary metabolites in plants. The key enzymatic reactions are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to p-coumaroyl-CoA.
From p-coumaroyl-CoA, the pathway proceeds through a series of reductions and hydroxylations to yield monolignols, primarily coniferyl alcohol. The key enzymes in this part of the pathway include:
-
p-Coumarate 3-Hydroxylase (C3H): Another cytochrome P450 (CYP98A) that hydroxylates p-coumaroyl-CoA to caffeoyl-CoA.
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to produce feruloyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).
-
Cinnamyl Alcohol Dehydrogenase (CAD): Catalyzes the final reduction of coniferaldehyde to coniferyl alcohol.
Figure 1. The Phenylpropanoid Pathway leading to Coniferyl Alcohol.
Stage 2: Monolignol Dimerization and Core Lignan Formation
The formation of the initial lignan structure involves the oxidative coupling of two coniferyl alcohol molecules. This reaction is mediated by dirigent proteins (DIR) and laccases or peroxidases, which control the stereochemistry of the resulting lignan. The initial product is typically pinoresinol (B1678388). This is followed by a series of reductive steps to form other core lignans.
-
Dirigent Protein (DIR) / Laccase: Catalyze the stereospecific coupling of two coniferyl alcohol radicals to form (+)-pinoresinol.
-
Pinoresinol-Lariciresinol Reductase (PLR): Reduces pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol (B192356).
-
Secoisolariciresinol Dehydrogenase (SDH): Oxidizes secoisolariciresinol to matairesinol (B191791).
Stage 3: Dibenzocyclooctadiene Scaffold Formation and Decoration
This is the most complex and least understood part of the pathway. It is proposed that a dibenzylbutane lignan, such as matairesinol or a related compound, undergoes intramolecular oxidative coupling to form the characteristic eight-membered ring of the DBCOD skeleton. This reaction is likely catalyzed by a specific cytochrome P450 enzyme. Subsequent hydroxylation, methylation, and other modifications, also likely catalyzed by CYPs and O-methyltransferases (OMTs), lead to the diverse array of DBCOD lignans, including this compound.
While the exact sequence of events leading to this compound is not fully elucidated, a putative pathway can be proposed based on the structures of co-occurring lignans and findings from metabolic profiling and transcriptome analysis in Schisandra species. It is hypothesized that a precursor DBCOD lignan undergoes a series of hydroxylation and methylation reactions to yield this compound.
Transcriptome and metabolome analyses of Schisandra sphenanthera have identified several candidate genes encoding CYPs and OMTs that are co-expressed with the accumulation of DBCOD lignans, suggesting their involvement in this stage of the biosynthesis.[1][2] For instance, phylogenetic analysis of CYPs from Kadsura coccinea (a related species) revealed that members of the CYP719A and CYP81Q families are likely involved in the formation of the methylenedioxy bridges common in many DBCOD lignans.[3]
Figure 2. Proposed Biosynthetic Pathway of this compound.
Quantitative Data
Quantitative data on the absolute concentrations of intermediates in the this compound pathway are scarce. However, metabolomic studies have provided valuable information on the relative abundance of various lignans in different tissues and developmental stages of Schisandra plants.
Table 1: Relative Abundance of Selected Lignans in Different Tissues of Schisandra sphenanthera [4]
| Lignan | Fruit | Root | Stem | Leaf |
| Anwulignan | +++ | ++ | + | + |
| Schisandrin A | +++ | ++ | + | + |
| Schisandrin B | +++ | +++ | ++ | ++ |
| Schisandrin C | +++ | + | + | + |
| Schisandrol A | +++ | ++ | + | + |
| Schisandrol B | +++ | ++ | + | + |
| Schisantherin A | +++ | ++ | + | + |
| Schisantherin B | +++ | ++ | + | + |
Relative abundance is denoted by '+' signs, where '+++' indicates the highest relative abundance.
This data suggests that the fruits are the primary site of accumulation for many DBCOD lignans, including compounds structurally related to this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Lignan Extraction and Quantification by LC-MS/MS
This protocol describes a general method for the extraction and quantification of this compound and related lignans from plant material.
Objective: To extract and quantify lignans from Schisandra tissues.
Materials:
-
Freeze-dried and powdered Schisandra tissue (e.g., fruit, leaf, root).
-
Methanol (HPLC grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
This compound analytical standard.
-
Ultrasonic bath.
-
Centrifuge.
-
0.22 µm syringe filters.
-
HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
Procedure:
-
Extraction:
-
Weigh approximately 100 mg of powdered plant material into a microcentrifuge tube.
-
Add 1 mL of methanol.
-
Vortex for 1 minute to mix.
-
Sonicate in an ultrasonic bath for 30 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over the run to elute the compounds of interest. For example: 0-2 min, 45% B; 2-15 min, linear gradient to 95% B; 15-18 min, hold at 95% B; 18-18.1 min, return to 45% B; 18.1-20 min, re-equilibration at 45% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with precursor-product ion transitions optimized for this compound and other target lignans.[5][6]
-
Data Analysis:
-
Generate a standard curve using the this compound analytical standard.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.
Figure 3. Workflow for Lignan Extraction and LC-MS/MS Analysis.
Heterologous Expression and Functional Characterization of Candidate Enzymes
This protocol outlines a general workflow for expressing a candidate cytochrome P450 or O-methyltransferase from Schisandra in a heterologous host (e.g., yeast or E. coli) to determine its function.
Objective: To functionally characterize a candidate enzyme in the this compound biosynthetic pathway.
Materials:
-
cDNA library from Schisandra tissue with high lignan content.
-
Expression vector (e.g., pYES-DEST52 for yeast, pET series for E. coli).
-
Competent Saccharomyces cerevisiae or E. coli cells.
-
Appropriate growth media and selection agents.
-
Putative substrate (a potential precursor of this compound).
-
Microsome isolation buffer (for P450s expressed in yeast).
-
NADPH (for P450s) or S-adenosyl methionine (SAM) (for OMTs).
-
LC-MS/MS system for product analysis.
Procedure:
-
Gene Cloning:
-
Amplify the full-length coding sequence of the candidate gene from the cDNA library using PCR.
-
Clone the PCR product into the appropriate expression vector.
-
-
Heterologous Expression:
-
Transform the expression construct into the chosen host cells.
-
Select for positive transformants.
-
Induce protein expression according to the vector and host system specifications.
-
-
Enzyme Assay:
-
For Cytochrome P450s (expressed in yeast):
-
Isolate microsomes from the yeast culture.
-
Set up a reaction mixture containing the isolated microsomes, the putative substrate, NADPH, and a suitable buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
For O-Methyltransferases (expressed in E. coli):
-
Lyse the E. coli cells and purify the recombinant protein (e.g., using a His-tag).
-
Set up a reaction mixture containing the purified enzyme, the putative substrate, SAM, and a suitable buffer.
-
Incubate the reaction and then quench and extract the products.
-
-
-
Product Identification:
-
Analyze the reaction products by LC-MS/MS.
-
Compare the retention time and mass spectrum of the product with that of an authentic standard (if available) or use high-resolution mass spectrometry and MS/MS fragmentation to elucidate the structure of the product.
-
Figure 4. Workflow for Heterologous Expression and Functional Characterization.
Conclusion
The biosynthesis of this compound is a complex and fascinating example of plant secondary metabolism. While the general pathway from the phenylpropanoid precursors to the core lignan structures is relatively well understood, the specific enzymatic steps leading to the formation and decoration of the dibenzocyclooctadiene scaffold of this compound are still under active investigation. The integration of transcriptomic and metabolomic data has been instrumental in identifying candidate genes for these late-stage modifications. The experimental protocols outlined in this guide provide a framework for the functional characterization of these candidate enzymes, which will be crucial for the complete elucidation of the this compound biosynthetic pathway. A full understanding of this pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the biotechnological production of this valuable medicinal compound.
References
- 1. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome Analysis of Schisandra sphenanthera Discovers Putative Lignan Biosynthesis Genes and Genetic Markers. | [Pakistan Journal of Botany • 2018] | PSA • ID 115093 [psa.pastic.gov.pk]
- 5. Simultaneous quantification of four active schisandra lignans from a traditional Chinese medicine Schisandra chinensis(Wuweizi) in rat plasma using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Establishment of a pharmacokinetics and pharmacodynamics model of Schisandra lignans against hippocampal neurotransmitters in AD rats based on microdi-alysis liquid chromatography-mass spectrometry [frontiersin.org]
The Pharmacological Profile of Schisantherin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C is a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra sphenanthera. As a member of a class of compounds known for their diverse pharmacological activities, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative data, and the experimental methodologies used in its evaluation.
Pharmacological Activities
This compound exhibits a range of biological activities, contributing to the therapeutic effects of Schisandra extracts. Its pharmacological profile is characterized by anti-inflammatory, antioxidant, hepatoprotective, neuroprotective, and anticancer effects.
Anti-inflammatory and Antioxidant Effects
This compound has been identified as a contributor to the anti-inflammatory and antioxidant properties of Schisandra species. Studies have shown that it can reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages[1]. This inhibitory effect on inflammatory mediators is linked to the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways[2]. Furthermore, this compound is recognized as one of the main components responsible for the antioxidant activity of Schisandra sphenanthera extracts[3][4][5].
Anticancer Activity
The cytotoxic effects of this compound against various human cancer cell lines have been investigated. It has demonstrated inhibitory activity against hepatocellular carcinoma (Bel-7402), breast cancer (Bcap37), and nasopharyngeal carcinoma (KB-3-1) cells. The mechanism of its anticancer action is, at least in part, attributed to the induction of apoptosis, as evidenced by DNA fragmentation and the appearance of a sub-G0/G1 peak in flow cytometry analysis.
Other Potential Therapeutic Effects
While specific data for this compound is limited, its presence in Schisandra extracts suggests a contribution to the broader therapeutic effects associated with these plants, which include neuroprotective and hepatoprotective activities. Lignans (B1203133) from Schisandra have been shown to protect neuronal cells from oxidative stress and apoptosis and to have beneficial effects on liver health.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that much of the research has focused on Schisantherin A or crude extracts, and therefore, quantitative data for purified this compound is limited.
| Parameter | Value | Cell Line/Model | Method | Reference |
| Anticancer Activity (IC50) | ||||
| Cytotoxicity | 81.58 ± 1.06 µM | Bel-7402 (Hepatocellular Carcinoma) | MTT Assay | |
| Content in Plant Material | ||||
| Content in S. sphenanthera dried fruit | 0.1 - 0.8 mg/g | N/A | HPLC | |
| Content in purified Schisandra lignans | 0.18% | N/A | HPLC | |
| Antioxidant Activity | ||||
| Contribution to antioxidant activity | Identified as a key contributor | S. sphenanthera extract | Gray Relational Analysis |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects through the modulation of several key intracellular signaling pathways. The primary mechanisms identified are the inhibition of the NF-κB pathway and the regulation of the PI3K/Akt/mTOR pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Schisandra lignans, including this compound, have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is crucial for cell growth, proliferation, and survival. Growth factors activate PI3K, which in turn phosphorylates and activates Akt. Akt then modulates a variety of downstream targets, including mTOR. Schisandrin C has been shown to interfere with the PI3K/Akt/mTOR pathway, which may contribute to its effects on processes like autophagy. The inhibition of this pathway can lead to decreased cell proliferation and survival, which is relevant to its anticancer activity.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic studies specifically on purified this compound are limited. However, studies on extracts of Schisandra and its constituent lignans provide some insights. Lignans are generally absorbed after oral administration, but their bioavailability can be variable. The metabolism of related lignans like Schisantherin A involves hepatic pathways, including oxidation, reduction, and methylation, as well as conjugation with glucuronide and other moieties. The presence of multiple lignans in an extract can influence the pharmacokinetics of individual compounds, potentially enhancing their bioavailability.
Experimental Protocols
Detailed experimental protocols for studies specifically investigating this compound are often not fully described in the available literature. However, based on common methodologies cited, representative protocols are provided below.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of this compound in plant extracts.
1. Sample Preparation:
-
Accurately weigh a known amount of powdered S. sphenanthera fruit.
-
Extract the powder with a suitable solvent (e.g., 80% ethanol) using ultrasonication or maceration.
-
Filter the extract and concentrate it using a rotary evaporator.
-
Dissolve a precise amount of the dried extract in methanol (B129727) for HPLC analysis.
2. Standard Preparation:
-
Prepare a stock solution of purified this compound standard in methanol.
-
Generate a series of working standard solutions of varying concentrations by diluting the stock solution to create a calibration curve.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Western Blot Analysis of NF-κB Pathway Activation
This generalized protocol outlines the steps for assessing the effect of this compound on the NF-κB signaling pathway.
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 macrophages) in culture plates.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS to activate the NF-κB pathway. Include appropriate controls (untreated and LPS-only).
2. Protein Extraction:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing total protein.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a standard method such as the BCA assay.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
5. Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound is a promising bioactive lignan with a multifaceted pharmacological profile, including anti-inflammatory, antioxidant, and anticancer activities. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR. While current research provides a solid foundation, further studies are needed to fully elucidate its therapeutic potential. Specifically, more comprehensive quantitative data on its various biological activities, detailed pharmacokinetic profiling of the purified compound, and a deeper understanding of its molecular interactions are required to advance its development as a potential therapeutic agent. This guide serves as a summary of the existing knowledge to aid researchers and drug development professionals in their future investigations of this compound.
References
- 1. Neuroprotective Effect of Schisandra Chinensis on Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinsonian Syndrome in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In vitro biological activities of Schisantherin C.
An In-Depth Technical Guide to the In Vitro Biological Activities of Schisantherin C
Introduction
This compound is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1] Lignans from Schisandra are recognized for a wide array of pharmacological properties, including hepatoprotective, anti-inflammatory, antioxidant, and antitumor activities.[2] This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and hepatoprotective effects. The content herein is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Anticancer and Antiproliferative Activities
This compound has demonstrated significant cytotoxic and antiproliferative effects across various human cancer cell lines. Its primary mechanism appears to be the induction of cell cycle arrest rather than direct apoptosis in certain cell types.[3]
Quantitative Data: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The in vitro efficacy of this compound against several cancer cell lines is summarized below.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| Bel-7402 | Human Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | [4][5] |
| KB-3-1 | Human Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 | [5] |
| Bcap37 | Human Breast Cancer | 136.97 ± 1.53 | 48 | [5] |
| A549 | Human Lung Cancer | 10 - 70 (Effective Range) | 24 | [3][6] |
| HCT-15 | Human Colon Cancer | 10 - 70 (Effective Range) | - | [6] |
| T47D | Human Breast Cancer | 10 - 70 (Effective Range) | - | [6] |
| MDA-MB-231 | Human Breast Cancer | 10 - 70 (Effective Range) | - | [6] |
Mechanism of Action: Cell Cycle Arrest
In A549 human lung cancer cells, this compound's antiproliferative effect is primarily due to the arrest of cell cycle progression at the G0/G1 phase.[3] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, this compound leads to the downregulation of Cyclin E and the upregulation of the cyclin-dependent kinase inhibitor p27.[3] This prevents the transition from the G1 to the S phase, thereby inhibiting cell proliferation.[3] Notably, at concentrations up to 60 µM, this compound did not significantly increase the sub-G1 cell population, suggesting that it does not induce apoptosis in A549 cells under these conditions.[3]
In contrast, studies on Bel-7402 human hepatocellular carcinoma cells showed that this compound can induce apoptosis.[4][5] Treatment with 100 µM this compound for 24 hours resulted in a significant increase in the hypodiploid (sub-G0/G1) peak, indicating the presence of apoptotic cells.[4][5] Morphological changes consistent with apoptosis, such as chromatin condensation and fragmentation, were also observed using Hoechst 33258 staining.[4]
Experimental Protocols
-
MTT Cell Viability Assay:
-
Cells (e.g., Bel-7402, A549) are seeded into 96-well plates and cultured until adherence.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 12.5–200 µM) and incubated for a specified period (e.g., 24 or 48 hours).[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the untreated control. The IC50 value is determined from the dose-response curve.
-
-
Flow Cytometry for Cell Cycle Analysis:
-
A549 cells are treated with this compound (e.g., 3.75–60 μM) for 24 hours.[3]
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using analysis software. An increase in the G0/G1 population and a decrease in the S phase population indicate G1 arrest.[3]
-
Anti-inflammatory and Antioxidant Activities
This compound demonstrates potent anti-inflammatory and antioxidant properties by modulating key signaling pathways involved in the cellular response to stress and inflammation.
Mechanism of Action: Inhibition of Inflammatory Mediators and Oxidative Stress
In human dental pulp cells stimulated with lipopolysaccharide (LPS), this compound was found to inhibit the production of inflammatory molecules such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and reactive oxygen species (ROS).[7] This anti-inflammatory effect is mediated through the inhibition of the mitogen-activated protein kinase (MAPK) pathway and the subsequent prevention of nuclear factor-kappa B (NF-κB) translocation.[7]
Furthermore, this compound enhances the cell's antioxidant defenses. It increases the expression of antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and haem oxygenase-1 (HO-1).[7] This is achieved through the activation of the Akt and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[7] In acetaminophen-primed L02 human liver cells, this compound treatment dose-dependently increased cell viability and inhibited the accumulation of ROS, the release of lactate (B86563) dehydrogenase (LDH), and the production of malondialdehyde (MDA), all markers of oxidative damage.[8]
Experimental Protocols
-
Nitric Oxide (NO) Production Assay:
-
RAW 264.7 macrophage cells are seeded in 96-well plates.
-
Cells are pre-treated with this compound for 1 hour before being stimulated with LPS (1 µg/mL).
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance is read at 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
-
-
Intracellular ROS Measurement:
-
Cells (e.g., L02 or human dental pulp cells) are treated with this compound and/or an oxidative stressor (e.g., acetaminophen (B1664979) or LPS).[7][8]
-
Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or a flow cytometer.
-
Hepatoprotective and Other Activities
This compound exhibits protective effects on liver cells and other tissues, primarily through its potent antioxidant and pro-survival signaling activities.
Mechanism of Action: Pro-survival and Protective Pathways
Recent studies have shown that this compound can protect against intestinal injury by modulating the PI3K/Akt/GSK-3β pathway.[9] Activation of the Akt pathway is a well-known pro-survival signal that can inhibit apoptosis and promote cellular homeostasis. By modulating this pathway, this compound was shown to prevent apoptotic cell death and mitigate intestinal permeability dysfunction in vitro.[9] This aligns with its observed activation of Akt in human dental pulp cells to induce an antioxidant response.[7]
Experimental Protocols
-
Western Blot Analysis for Signaling Proteins:
-
Cells are cultured and treated with this compound for designated time points.
-
Cells are lysed to extract total proteins. Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p27, Cyclin E, p-p38, p65 NF-κB) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified using densitometry software.
-
Conclusion
This compound exhibits a compelling range of in vitro biological activities, positioning it as a compound of significant interest for further pharmacological development. Its multi-faceted actions, including the induction of cell cycle arrest in cancer cells, potent suppression of inflammatory and oxidative stress pathways, and activation of pro-survival signaling, underscore its therapeutic potential. The data and protocols summarized in this guide provide a solid foundation for researchers aiming to explore the mechanisms and applications of this promising natural product. Future in vitro studies should focus on elucidating its effects on other cancer types, exploring its role in modulating drug resistance, and further detailing the upstream regulators and downstream effectors in its signaling networks.
References
- 1. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sentosacy.com [sentosacy.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Curdione and Schisandrin C Synergistically Reverse Hepatic Fibrosis via Modulating the TGF-β Pathway and Inhibiting Oxidative Stress [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Schisantherin C: A Multifaceted Lignan from Traditional Chinese Medicine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Schisantherin C is a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, a plant with a long and storied history in Traditional Chinese Medicine (TCM). Known as "Wu Wei Zi," meaning "five-flavor fruit," Schisandra chinensis has been utilized for centuries to treat a variety of ailments, including coughs, liver disorders, and as a general tonic to enhance vitality.[1][2] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of its constituents, with this compound emerging as a compound of significant interest. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its role in key signaling pathways, and presents detailed experimental protocols for its investigation.
Pharmacological Activities and Mechanisms
This compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[3] These diverse biological actions are attributed to its ability to modulate multiple intracellular signaling pathways.
Anti-Cancer Effects
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action include the induction of cell cycle arrest and the modulation of apoptotic pathways.
Table 1: Cytotoxicity of this compound and Related Lignans (B1203133) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung | 10-70 | [4] |
| This compound | HCT-15 | Colon | 10-70 | [4] |
| This compound | T47D | Breast | 10-70 | |
| This compound | MDA-MB-231 | Breast | 10-70 | |
| Schisantherin A | A549 | Lung | 6.53 µg/ml | |
| Schisantherin A | HCC827 | Lung | 16.38 µg/ml | |
| Schisandrin C | Bel-7402 | Liver | 81.58 ± 1.06 | |
| Schisandrin C | KB-3-1 | Nasopharyngeal | 108.00 ± 1.13 | |
| Schisandrin C | Bcap37 | Breast | 136.97 ± 1.53 |
One of the key mechanisms of this compound's anti-cancer activity is the induction of apoptosis through the regulation of the Bax/Bcl-2 protein ratio. An increase in this ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent programmed cell death.
Table 2: Effect of Schisandra Lignans on Bax/Bcl-2 Ratio
| Lignan | Cell Line/Model | Effect on Bax/Bcl-2 Ratio | Quantitative Change | Reference |
| Schisantherin A | MPP+-treated SH-SY5Y cells | Decreased | Upregulation of Bcl-2 | |
| Schisandrin B | D-GalN-induced L02 cells | Decreased | Down-regulation of Bax, Up-regulation of Bcl-2 | |
| Schisantherin A | Chronic fatigue mice hippocampus | Decreased | Upregulation of Bcl-2, Downregulation of Bax |
Anti-Inflammatory and Antioxidant Effects
This compound exerts potent anti-inflammatory and antioxidant effects by modulating the NF-κB, MAPK, and Nrf2 signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines and mediators. Furthermore, it can activate the Nrf2 antioxidant response element (ARE) pathway, leading to the upregulation of protective antioxidant enzymes.
Signaling Pathways Modulated by this compound
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. This compound and its related lignans have been shown to inhibit this pathway in various pathological conditions, contributing to their therapeutic effects.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. This compound can activate the Nrf2 pathway, thereby protecting cells from oxidative stress.
NF-κB and MAPK Signaling Pathways
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound.
Western Blot Analysis
This protocol is for assessing the protein expression levels of key signaling molecules in cells treated with this compound.
Materials:
-
This compound (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-Nrf2, anti-Keap1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for the desired time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody (typically diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Flow Cytometry for Cell Cycle and Apoptosis Analysis
This protocol outlines the use of flow cytometry to analyze the effects of this compound on the cell cycle and apoptosis.
References
- 1. Negative regulation of NF-κB p65 activity by serine 536 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic modeling of Nrf2 pathway activation in liver cells after toxicant exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Mechanism of Action of Schisandra chinensis Combined with Coenzyme Q10 in the Treatment of Heart Failure Based on PI3K-AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Schisantherin C: A Technical Whitepaper on Early-Stage Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Schisantherin C, a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra species, is emerging as a compound of significant interest in preclinical research.[1] Possessing a complex polycyclic structure, it is part of a family of compounds long used in traditional medicine for various ailments, including liver protection.[2][3] Early-stage investigations have revealed its potential across multiple therapeutic areas, primarily focusing on its anticancer, anti-inflammatory, and neuroprotective properties. This document provides a comprehensive technical overview of the existing research, detailing its mechanisms of action, effects on key signaling pathways, and the experimental methodologies used to elicit these findings. All quantitative data is presented in structured tables, and critical biological pathways and experimental workflows are visualized using DOT language diagrams for enhanced clarity.
Anticancer Potential
This compound has demonstrated notable antiproliferative and pro-apoptotic effects across various human cancer cell lines. The primary mechanisms underlying its anticancer activity involve the induction of cell cycle arrest and apoptosis.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
In non-small cell lung cancer (A549 cells), this compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in a concentration-dependent manner.[4] This arrest prevents cancer cells from progressing through the cell division cycle, thereby inhibiting proliferation.[4] Unlike some other lignans (B1203133), at the tested concentrations, this compound's primary antiproliferative mechanism in A549 cells appears to be this cytostatic effect rather than the induction of cell death.[4]
However, in other cancer cell types, such as human hepatocellular carcinoma (Bel-7402 cells), this compound actively induces apoptosis.[5][6] This is characterized by the appearance of a sub-G0/G1 peak in flow cytometry analysis, indicating DNA fragmentation, a hallmark of apoptotic cell death.[5][6]
Implicated Signaling Pathways
Research suggests that this compound may modulate several critical signaling pathways involved in cell survival and proliferation. In the context of atherosclerosis, which shares pathways relevant to cancer, Schisandrin C (a closely related compound often studied alongside this compound) has been shown to interfere with the PI3K/AKT/mTOR pathway .[7] This pathway is a central regulator of cell growth, proliferation, and autophagy. By inhibiting the phosphorylation of PI3K, Akt, and mTOR, Schisandrin C can promote autophagy and inhibit uncontrolled cell growth.[7] Given the structural similarity and co-occurrence, it is plausible that this compound engages similar mechanisms.
References
- 1. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. sentosacy.com [sentosacy.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Schisantherin C: A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C is a dibenzocyclooctadiene lignan (B3055560) found predominantly in plants of the Schisandra genus. These lignans (B1203133) are the subject of extensive research due to their wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective effects. As interest in the therapeutic potential of this compound grows, standardized and efficient methods for its extraction and quantification are crucial for research and development. This technical guide provides an in-depth overview of the natural sources of this compound and detailed protocols for its extraction, tailored for professionals in the fields of pharmacology, natural product chemistry, and drug development.
Natural Sources of this compound
The primary natural source of this compound is the fruit of Schisandra sphenanthera . While also present in the more commonly known Schisandra chinensis, quantitative analyses consistently show that S. sphenanthera possesses significantly higher concentrations of this compound, along with its isomers Schisantherin A and B.[1][2][3] The lignan content can vary depending on factors such as the geographical origin, time of harvest, and the specific part of the plant used, with the highest concentrations typically found in the ripe fruits.[4][5]
Quantitative Data on Lignan Content
The following table summarizes the quantitative data for key lignans in Schisandra sphenanthera and Schisandra chinensis, highlighting the differences in their chemical profiles. This data is essential for selecting the appropriate plant material for targeted extraction of this compound.
| Lignan | Schisandra sphenanthera (mg/g of dried fruit) | Schisandra chinensis (mg/g of dried fruit) | Key Differentiating Feature |
| This compound | Significantly higher | Typically lower | High in S. sphenanthera |
| Schisantherin A | 0.5 - 4.5[6] | Typically lower; 1.87 (seeds, UAE with ATPS)[7] | High in S. sphenanthera |
| Schisantherin B | Significantly higher[2] | Typically lower | High in S. sphenanthera |
| Schisandrin | Typically lower or not a major component | 2.2 - 37.5[2] | High in S. chinensis |
| Schisandrin B | 0.1 - 1.5[6] | 8.0 - 23.5[2] | High in S. chinensis |
| Gomisin A | Typically lower | 7.4 - 12.8[2] | High in S. chinensis |
| (+)-Anwulignan | 0.2 - 2.0[6] | Typically lower | High in S. sphenanthera |
| Deoxyschisandrin | 0.3 - 2.5[6] | Typically present | - |
Extraction Methodologies
Several methods have been developed for the extraction of lignans from Schisandra species. The choice of method depends on factors such as desired yield, purity, solvent consumption, extraction time, and available equipment. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods.
General Extraction and Purification Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound from Schisandra fruits.
Experimental Protocols
Ultrasonic-Assisted Extraction (UAE) of Lignans
This protocol describes an efficient method for extracting lignans from the dried fruits of S. sphenanthera.[6]
Materials and Equipment:
-
Dried fruits of S. sphenanthera
-
Grinder or mill
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
-
Glassware (beakers, flasks)
Procedure:
-
Sample Preparation: Grind the dried fruits of S. sphenanthera into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered sample and place it in a flask.
-
Add 100 mL of 80% ethanol to the flask.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
-
Filtration: Filter the extract through filter paper to remove solid plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
-
Storage: Store the dried extract in a desiccator at 4°C until further analysis.
A study on ultrasound-assisted extraction of lignans from S. chinensis seeds coupled with an aqueous two-phase system (ATPS) reported the following optimized conditions: a solvent-to-solid ratio of 20:1, ultrasonic power of 800 W, and an extraction time of 61.1 minutes.[7][8] This yielded 1.87 mg/g of Schisantherin A.[7]
Conventional Solvent Extraction (Maceration)
This is a simpler, though less rapid, extraction method.
Procedure:
-
Sample Preparation: Prepare the powdered plant material as described for UAE.
-
Extraction:
-
Weigh 10 g of the powdered sample and place it in a flask.
-
Add 100 mL of 80% ethanol.
-
Macerate the sample for 24 hours with occasional shaking.[6]
-
-
Filtration, Concentration, and Storage: Follow steps 3-5 from the UAE protocol.
Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide is a green technology that offers high selectivity for lignans.
Procedure:
-
Dried and pulverized fruits of S. chinensis (1 kg) were extracted using supercritical CO2.[9]
-
Conditions: 30 MPa pressure, 45°C, and a CO2 flow rate of 60 kg/h for 3 hours.[9]
-
This method is particularly effective for extracting lipophilic compounds like lignans and avoids the use of organic solvents.[9][10][11] The addition of a co-solvent like ethanol can significantly increase the yield of lignans.[10]
Microwave-Assisted Extraction (MAE)
MAE is another modern technique that can provide high extraction efficiency in a shorter time.[12]
Comparative Yields of Extraction Methods for Lignans from Schisandra
| Extraction Method | Lignan | Yield (mg/g) | Reference |
| Ultrasonic-Assisted Extraction (with ATPS) | Schisandrin | 13.10 | [7][13] |
| Schisantherin A | 1.87 | [7][13] | |
| Deoxyschizandrin | 1.84 | [7] | |
| Smashing Tissue Extraction | Schisandrin | 5.49 | [13] |
| Schisantherin A | 0.44 | [13] | |
| Deoxyschisandrin | 1.017 | [13] | |
| Schisandrin B | 3.951 | [13] | |
| Schisandrin C | 0.43 | [13] | |
| Microwave-Assisted Deep Eutectic Solvent Extraction | Schisantherin A | 4.019 | [14] |
Purification and Quantification
Following crude extraction, purification is typically achieved using chromatographic techniques.
Purification Workflow
Protocol for HPLC Quantification of Lignans: This protocol outlines a standardized High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of key lignans in S. sphenanthera extract.[6]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Reference standards for this compound and other target lignans
Chromatographic Conditions:
-
Mobile Phase: A: Acetonitrile, B: Water
-
Gradient Elution:
-
0-20 min: 40-60% A
-
20-40 min: 60-80% A
-
40-50 min: 80% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Conclusion
This guide provides a comprehensive overview of the natural sources and extraction methodologies for this compound. Schisandra sphenanthera stands out as the most abundant natural source of this promising bioactive lignan. The selection of an appropriate extraction technique, from conventional maceration to more advanced methods like UAE and SFE, will depend on the specific research or developmental goals. The detailed protocols and quantitative data presented herein serve as a valuable resource for scientists and researchers, facilitating the standardized and efficient isolation of this compound for further pharmacological investigation and potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Analysis of Lignan Content and Rhizosphere Microbial Diversity of Schisandra chinensis (Turcz.) Baill. Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. Aqueous two-phase system coupled with ultrasound for the extraction of lignans from seeds of Schisandra chinensis (turcz.) Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sedative and hypnotic effects of supercritical carbon dioxide fluid extraction from Schisandra chinensis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Microwave-assisted extraction and fingerprint studies of Schisandra chinensis (Turcz.) by high performance liquid chromatography and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
High-performance liquid chromatography (HPLC) protocol for Schisantherin C quantification.
An essential component of quality control and pharmacological research for traditional Chinese medicine involves the accurate quantification of bioactive compounds. Schisantherin C, a key lignan (B3055560) found in the fruits of Schisandra chinensis, necessitates a robust and reliable analytical method for its determination. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantification of this compound, tailored for researchers, scientists, and professionals in drug development.
Principle
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase, where compounds are eluted based on their polarity using a gradient mobile phase of acetonitrile (B52724) and water. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from known concentrations of a pure standard.
Instrumentation and Materials
-
Instrumentation:
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)[1].
-
Acetonitrile (HPLC grade)[1].
-
Methanol (B129727) (HPLC grade)[1].
-
Purified water (e.g., Milli-Q system)[1].
-
-
Chromatographic Column:
Experimental Protocols
Chromatographic Conditions
The separation and quantification are performed under the following HPLC conditions:
| Parameter | Condition |
| Column | Elite ODS C18 (250 mm × 4.6 mm, 5 μm)[1][2] |
| Mobile Phase | A: Acetonitrile; B: Water[1] |
| Gradient Elution | A time program should be optimized for the specific group of analytes. A representative gradient for lignans (B1203133) is: 0-10 min, 10-50% A; 10-60 min, 50-100% A[3]. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 217 nm[1] |
| Injection Volume | 10 μL[1] |
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution at a concentration of approximately 45.60 μg/mL[1][2].
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 4.56 to 27.36 μg/mL)[2].
-
Storage: Store all standard solutions at 4°C when not in use[1]. Before injection, centrifuge the solutions for 10 minutes at 14,000 g[2].
Preparation of Sample Solutions (from Schisandra chinensis fruit)
-
Pulverization: Mill the dried fruit of Schisandra chinensis into a fine powder and pass it through a 60-mesh sieve[2].
-
Weighing: Accurately weigh 0.3 g of the fine powder and transfer it to a 25-mL volumetric flask[2].
-
Extraction: Add 25 mL of methanol to the flask and perform ultrasonic extraction for 20 minutes at room temperature[2].
-
Volume Adjustment: Allow the solution to cool to room temperature and add methanol to compensate for any volume loss during sonication[2].
-
Clarification: Centrifuge the extract at 14,000 g for 10 minutes. The supernatant is collected for HPLC analysis[2].
Calibration and Quantification
-
Calibration Curve: Inject 10 μL of each working standard solution into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against its corresponding concentration.
-
Sample Analysis: Inject 10 μL of the prepared sample solution into the HPLC system.
-
Calculation: Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.
Method Validation Summary
The described HPLC method has been validated for its performance in quantifying this compound and other lignans. The key validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.999[1][2] |
| Linear Range (μg/mL) | 4.56 - 27.36[2] |
| Limit of Detection (LOD) (μg/mL) | 0.04[4] |
| Limit of Quantification (LOQ) (μg/mL) | 0.49[4] |
| Precision (RSD, %) | Intra-day: < 0.43%; Inter-day: < 1.21%[1] |
| Accuracy (Recovery, %) | 97.74% - 102.71%[2] |
| Stability | Sample solution is stable for up to 72 hours at room temperature[2]. |
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between key method validation parameters.
References
- 1. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
In vivo experimental design for Schisantherin C studies in animal models.
Application Notes: In Vivo Experimental Design for Schisantherin C
This compound is a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis[1]. This traditional medicinal plant has been utilized for its hepatoprotective and adaptogenic properties[2]. Preclinical studies have highlighted the therapeutic potential of its constituent lignans (B1203133) in various disease contexts. Specifically, this compound has demonstrated significant activity in modulating lipid metabolism and cell death pathways, suggesting its utility in metabolic disorders like dyslipidemia[3]. Furthermore, in vitro studies have revealed its cytotoxic effects against human cancer cell lines, including hepatocellular carcinoma, indicating a potential role as an anti-tumor agent[1][4].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing in vivo animal studies to investigate the pharmacological properties of this compound. The protocols and workflows detailed herein are based on established methodologies and published findings.
General Experimental Workflow
A typical in vivo study to evaluate the efficacy of this compound follows a structured workflow, from initial planning and animal model induction to terminal sample collection and data analysis. The following diagram illustrates this general process.
Caption: General workflow for an in vivo this compound efficacy study.
Data Summary: Dosing and Administration
The following table summarizes the dosing information for this compound from a key in vivo study.
| Parameter | Details | Reference |
| Compound | This compound (SchC) | [3] |
| Animal Model | C57BL/6J mice | [3] |
| Induction Method | High-fat diet (HFD) + Chronic unpredictable stress | [3] |
| Administration Route | Oral gavage | [3] |
| Vehicle | 10% DMSO | [3] |
| Dosages Tested | 2.5 mg/kg (low-dose), 5 mg/kg (high-dose) | [3] |
| Frequency | Daily | [3] |
| Treatment Duration | 3 weeks | [3] |
Experimental Protocols
Protocol 1: Chronic Stress-Induced Dyslipidemia Mouse Model
This protocol is designed to investigate the effects of this compound on lipid metabolism in a model that mimics dyslipidemia associated with chronic stress.
1. Animal and Housing:
-
Use male C57BL/6J mice, 8-10 weeks old.
-
House animals under standard conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water[2][5].
-
Allow a 1-week acclimatization period before the start of the experiment[5].
2. Model Induction (12 weeks total):
-
Feed mice a high-fat diet (HFD) for the entire 12-week duration.
-
From week 10 to week 12, introduce a chronic unpredictable stress protocol. Stressors may include cage tilt, wet bedding, restraint, and altered light/dark cycles.
3. Grouping and Treatment (Begin at Week 10):
-
Randomly divide mice into the following groups (n=8-10 per group):
- Naive: Normal chow, no stress.
- Control (CON): HFD + stress, administered vehicle (10% DMSO) by gavage.
- SchC Low-Dose: HFD + stress, administered 2.5 mg/kg this compound by gavage[3].
- SchC High-Dose: HFD + stress, administered 5 mg/kg this compound by gavage[3].
- Positive Control: HFD + stress, administered Simvastatin (20 mg/kg) by gavage[3].
-
Prepare this compound solution in 10% DMSO.
-
Administer treatments daily for the final 3 weeks of the study[3].
4. Endpoint Analysis:
-
At the end of the 12-week period, fast mice overnight.
-
Collect blood via cardiac puncture for serum analysis.
-
Euthanize mice and harvest liver tissue for histological and molecular analysis.
-
Serum Analysis: Measure levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-c), and high-density lipoprotein cholesterol (HDL-c) using commercial assay kits[3].
-
Liver Analysis: Perform Western blot and Immunohistochemistry (IHC) to assess markers of pyroptosis (NLRP3, Caspase-1) and autophagy (LC3, p62)[3].
Protocol 2: Hepatocellular Carcinoma (HCC) Xenograft Mouse Model (Proposed)
Based on potent in vitro cytotoxicity[1], this protocol can be used to evaluate the anti-tumor efficacy of this compound in vivo.
1. Cell Culture:
-
Culture a human hepatocellular carcinoma cell line sensitive to this compound, such as Bel-7402 (IC50 ≈ 81.6 µM)[1].
-
Maintain cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator[1].
2. Animal and Housing:
-
Use 4-6 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Follow standard housing and acclimatization procedures as described in Protocol 1.
3. Tumor Implantation:
-
Harvest Bel-7402 cells during the logarithmic growth phase.
-
Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
4. Grouping and Treatment:
-
Monitor mice for tumor growth. When tumors reach a palpable volume (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Vehicle Control: Administer vehicle (e.g., 10% DMSO, 5% Tween-80 in saline).
-
SchC Treatment Groups: Administer this compound at various doses (e.g., 5, 10, 20 mg/kg) via oral gavage or intraperitoneal injection daily.
-
Positive Control: Administer a standard-of-care chemotherapeutic agent for HCC (e.g., Sorafenib).
-
Measure tumor volume with calipers every 2-3 days and monitor body weight.
5. Endpoint Analysis:
-
Euthanize mice when tumors in the control group reach the predetermined endpoint size or after a fixed duration (e.g., 21 days).
-
Excise tumors, weigh them, and process them for histology (H&E staining), IHC (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved Caspase-3), and Western blot analysis.
Key Methodologies
Biochemical Analysis of Serum
-
Collect whole blood and allow it to clot at room temperature for 30 minutes.
-
Centrifuge at 3,000 rpm for 15 minutes at 4°C to separate the serum.
-
Carefully collect the supernatant (serum) and store it at -80°C.
-
Use commercially available colorimetric assay kits to determine the concentrations of TC, TG, LDL-c, HDL-c, Alanine Aminotransferase (ALT), and Aspartate Aminotransferase (AST) according to the manufacturer's instructions.
Western Blot Analysis
-
Homogenize harvested tissue (e.g., liver) in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 12,000 g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay kit.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-NLRP3, anti-Caspase-1, anti-LC3, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection reagent and an imaging system. Quantify band density using software like ImageJ[3].
Signaling Pathways and Visualizations
This compound has been shown to ameliorate dyslipidemia by modulating pyroptosis and autophagy in the liver[3]. The diagram below illustrates the proposed mechanism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Schisandrin C Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Schisantherin B Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Schisantherin C in Neurodegenerative Disease Research
Introduction
Schisantherin C is a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1] Emerging research has highlighted the neuroprotective potential of several lignans (B1203133) from Schisandra chinensis, including this compound, in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] The therapeutic effects of these compounds are largely attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4] These application notes provide a comprehensive overview of the use of this compound in neurodegenerative disease research, including its mechanisms of action, relevant quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound and related lignans exert their neuroprotective effects through multiple mechanisms, primarily by mitigating neuroinflammation and oxidative stress, which are key pathological features of neurodegenerative disorders.
-
Anti-Neuroinflammatory Effects: this compound has been shown to suppress the activation of microglia, the primary immune cells of the central nervous system. It inhibits the production of pro-inflammatory mediators by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. Specifically, it can attenuate the activation of NF-κB, AP-1, and STAT-1,3.
-
Antioxidant Effects: A crucial aspect of this compound's neuroprotective action is its ability to combat oxidative stress. It achieves this by upregulating phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO-1), through the activation of the Nrf2 and cAMP-PKA-CREB signaling pathways. It also enhances the glutathione (B108866) defense system, increasing glutathione levels and glutathione peroxidase activity, thereby inhibiting the formation of cellular peroxides.
-
Anti-apoptotic and Pro-survival Signaling: While more extensively studied for the related compound Schisantherin A, the lignan family demonstrates anti-apoptotic effects. This is achieved by regulating the expression of Bcl-2 family proteins and activating pro-survival signaling cascades like the PI3K/Akt pathway.
-
Autophagy Modulation: Schisandrin C has been shown to induce autophagy, a cellular process critical for clearing damaged organelles and aggregated proteins, which is often impaired in neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and related compounds in neurodegenerative disease models.
Table 1: In Vitro Neuroprotective Effects of Schisandra Lignans
| Compound | Cell Line | Toxin/Stimulus | Concentration Range Tested | Key Findings | Reference(s) |
| Schisantherin A | SH-SY5Y | MPP+ | Not specified | Significantly inhibited MPP+-induced cytotoxicity. | |
| Schisantherin A | RAW 264.7 | Lipopolysaccharide (LPS) | 0.5–25 mg/L | Decreased NO production, iNOS, and COX-2 activities in a concentration-dependent manner. | |
| Schisandrin B | Microglia-neuron co-cultures | Not specified | 5, 10, or 20 μM | Protected against microglial-mediated inflammatory injury by downregulating NADPH oxidase. | |
| Schisandrin C | BV-2 microglia | Lipoteichoic acid (LTA) | 20 μM | Inhibited the expression of pro-inflammatory mediators. | |
| Schisandrin C | C2C12 skeletal muscle cells | H₂O₂ | Not specified | Induced autophagy and enhanced the cells' ability to handle oxidative stress. |
Table 2: In Vivo Neuroprotective Effects of Schisandra Lignans
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference(s) |
| Schisantherin A | Mice | MPTP-induced Parkinson's Disease | Not specified | Conferred significant protection against the loss of TH-positive dopaminergic neurons. | |
| Schisantherin A | Mice | Chronic Fatigue | Not specified | Improved learning and memory, increased SOD and CAT activities, increased GSH levels, and reduced MDA levels in the hippocampus. | |
| Schisandrin C | Mice | Aβ(1-42)-induced Alzheimer's Disease | 15 µg/kg or 150 µg/kg/day for 5 days | Restored cognitive functions, decreased neuronal injury, and enhanced SOD and GPx activities. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound and related compounds in neurodegenerative diseases.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol is adapted from studies investigating the neuroprotective effects of Schisantherins against MPP+-induced toxicity, a common in vitro model for Parkinson's disease.
-
Cell Culture:
-
Maintain human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Plate cells at a density of 1.5 x 10⁴ cells/well in 96-well plates for viability assays or in larger plates for protein/RNA analysis.
-
-
Treatment:
-
After 24 hours, replace the medium with serum-free DMEM.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Introduce the neurotoxin, such as 1-methyl-4-phenylpyridinium (MPP+), to induce neuronal damage.
-
-
Assessment of Cell Viability:
-
After the desired incubation period (e.g., 24-48 hours), assess cell viability using methods like the MTT assay, which measures mitochondrial activity, or the LDH assay, which quantifies cell membrane damage.
-
-
Western Blot Analysis for Signaling Pathways:
-
Lyse the treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-CREB, CREB, Bcl-2, Bax, cleaved caspase-3, Nrf2, Keap1, HO-1).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) kit.
-
Anti-Neuroinflammatory Assay in BV-2 Microglial Cells
This protocol is based on studies evaluating the anti-inflammatory effects of Schisandrin C.
-
Cell Culture:
-
Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and antibiotics.
-
-
Treatment:
-
Pre-treat BV-2 cells with this compound (e.g., 20 µM) for 1 hour.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or lipoteichoic acid (LTA) for a specified duration (e.g., 30 minutes for signaling pathway analysis, longer for cytokine measurement).
-
-
Analysis of Inflammatory Mediators:
-
Measure the production of nitric oxide (NO) in the culture medium using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines like TNF-α and IL-1β in the supernatant using ELISA kits.
-
-
Western Blot for Inflammatory Signaling:
-
Prepare nuclear and cytosolic extracts to analyze the translocation of transcription factors.
-
Perform Western blotting with antibodies against key signaling proteins such as p-NF-κB p65, IκB-α, p-JNK, p-ERK, and p-p38.
-
Animal Models of Neurodegenerative Disease
MPTP-Induced Parkinson's Disease Model in Mice
-
Animals: Use male C57BL/6 mice.
-
Treatment Groups:
-
Vehicle control
-
MPTP only
-
This compound + MPTP
-
-
Procedure:
-
Administer this compound (intraperitoneally or orally) for a specified number of days.
-
Induce Parkinsonism by injecting 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
-
Behavioral Testing:
-
Perform tests like the rotarod test to assess motor coordination and the open field test for locomotor activity.
-
-
Neurochemical and Immunohistochemical Analysis:
-
Sacrifice the animals and dissect the brain regions of interest (e.g., substantia nigra, striatum).
-
Measure dopamine (B1211576) and its metabolites using HPLC with electrochemical detection.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.
-
Amyloid-β-Induced Alzheimer's Disease Model in Rodents
-
Animals: Use rats or mice.
-
Procedure:
-
Induce an Alzheimer's-like pathology by intracerebroventricular injection of amyloid-β (Aβ) peptides (e.g., Aβ1-42 or Aβ25-35).
-
-
Treatment:
-
Administer this compound before or after Aβ injection.
-
-
Cognitive Assessment:
-
Evaluate learning and memory using tasks like the Morris water maze or Y-maze.
-
-
Biochemical Analysis:
-
Measure acetylcholinesterase (AChE) activity in the hippocampus and cortex.
-
Assess markers of oxidative stress (e.g., SOD, GPx, MDA) in brain tissue.
-
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to this compound research.
Caption: Anti-neuroinflammatory pathway of this compound.
Caption: this compound's role in the Nrf2 antioxidant pathway.
Caption: Pro-survival PI3K/Akt pathway activated by Schisantherins.
Caption: General workflow for testing this compound's neuroprotective effects.
References
- 1. Schisandra chinensis Fructus and Its Active Ingredients as Promising Resources for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Schisantherin C in Cancer Cell Line Investigations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C, a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has demonstrated notable anti-cancer properties in various human cancer cell lines. These application notes provide a comprehensive overview of its biological effects and detailed protocols for investigating its mechanism of action. This compound has been shown to induce cytotoxicity, cell cycle arrest, and apoptosis in a dose-dependent manner, making it a compound of interest for cancer research and drug development.
Biological Activity and Data Presentation
This compound exhibits a range of cytotoxic and anti-proliferative effects on human cancer cell lines. The following tables summarize the quantitative data from various studies, providing a clear comparison of its efficacy.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Bel-7402 | Hepatocellular Carcinoma | 48 | 81.58 ± 1.06 | [1][2] |
| KB-3-1 | Nasopharyngeal Carcinoma | 48 | 108.00 ± 1.13 | [1][2] |
| Bcap37 | Breast Cancer | 48 | 136.97 ± 1.53 | [1][2] |
Table 2: Dose-Dependent Effect of this compound on the Viability of Bel-7402 and QSG-7701 Cells
| Concentration (µM) | Cell Line | Cell Viability (%) | Reference |
| 200 | Bel-7402 (Hepatocellular Carcinoma) | 27.2 ± 1.2 | [2] |
| 200 | QSG-7701 (Normal Liver) | 73.2 ± 2.4 | [1] |
Table 3: Effect of this compound on Apoptosis Induction in Bel-7402 Cells (Flow Cytometry)
| Concentration (µM) | Incubation Time (h) | Hypodiploid Cells (sub-G0/G1) (%) | Reference |
| 50 | 24 | 7.21 ± 0.85 | |
| 75 | 24 | 10.32 ± 1.08 | |
| 100 | 24 | 40.61 ± 1.43 | [1] |
Table 4: Effect of this compound on Cell Cycle Distribution in A549 Cells (Flow Cytometry)
| Concentration (µM) | Incubation Time (h) | Cell Cycle Phase | Cell Population (%) | Reference |
| 60 | 24 | G0/G1 | >70 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for use with various cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Gate the cell populations to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution by flow cytometry following PI staining.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at 4°C for at least 2 hours or overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Use a histogram of DNA content to quantify the percentage of cells in the sub-G0/G1, G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Cell Cycle and Apoptosis-Related Proteins
This protocol provides a general procedure for detecting changes in protein expression levels by Western blotting.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p27, Cyclin E, Cyclin A, p-Rb, Cleaved Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, then lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.
cGAS-STING Pathway
This compound has been reported to enhance the activation of the cGAS-STING pathway, which is a critical component of the innate immune response against viral and tumor-derived DNA. This activation leads to the production of type I interferons and other inflammatory cytokines, which can contribute to an anti-tumor immune response. Mechanistically, this compound facilitates the interaction between TANK-binding kinase 1 (TBK1) and STING, a crucial step for the phosphorylation of interferon regulatory factor 3 (IRF3) and subsequent IFN-β production.
Cell Cycle Regulation in A549 Cells
In A549 human lung cancer cells, this compound induces G0/G1 cell cycle arrest. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p27 and the downregulation of cyclin E and cyclin A. Consequently, the phosphorylation of the retinoblastoma protein (pRb) is inhibited, preventing the cell from progressing into the S phase.
References
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Schisantherin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of Schisantherin C, a bioactive lignan (B3055560) isolated from the fruit of Schisandra sphenanthera. This document outlines detailed protocols for key in vitro and in vivo experiments, summarizes quantitative data from relevant studies, and visualizes the critical signaling pathways involved in its mechanism of action.
Introduction to this compound's Anti-inflammatory Potential
This compound has demonstrated significant anti-inflammatory and antioxidant activities in various studies. Its mechanism of action is primarily attributed to the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1] By targeting these pathways, this compound can effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and related compounds.
Table 1: In Vitro Anti-inflammatory Activity of Schisandrins
| Compound | Cell Line | Inflammatory Stimulus | Assay | Endpoint | Concentration/IC50 | Reference |
| This compound | RAW 264.7 | Lipopolysaccharide (LPS) | Griess Assay | NO Production | Significant reduction | [2] |
| This compound | THP-1 | P. acnes | ELISA | Cytokine Release | Inhibition at 5 µM | [3] |
| Schisantherin A | RAW 264.7 | LPS (1 mg/L) | ELISA | TNF-α, IL-6, PGE2 | Significant reduction at 0.5, 2.5, 25 mg/L | [4] |
| Schisandrin (B1198587) | RAW 264.7 | LPS (1 µg/ml) | Griess Assay | NO Production | Inhibition at 10, 50, 100 µM | [5] |
| Schisandrin | RAW 264.7 | LPS (1 µg/ml) | ELISA | PGE2 Production | Inhibition at 25, 50, 100 µM | [5] |
Table 2: In Vivo Anti-inflammatory Activity of Schisandrins
| Compound | Animal Model | Inflammatory Stimulus | Dosage | Endpoint | Outcome | Reference |
| Schisantherin A | Mice | LPS (20 mg/kg) | 100 mg/kg | Survival Rate, TNF-α, IL-6 in BALF | Significantly improved survival and reduced cytokines | [6] |
| Schisandrin | Mice | LPS (10 mg/kg) | 100, 200 mg/kg | Plasma Nitrite (B80452) | Significant reduction | [5] |
| Schisandrin | Mice | Carrageenan | Not specified | Paw Edema | Significantly inhibited | [7] |
Experimental Protocols
This section provides detailed step-by-step protocols for key experiments to assess the anti-inflammatory effects of this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of a test compound like this compound.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using lipopolysaccharide (LPS) and subsequent treatment with this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well and 6-well plates
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
Reagents and equipment for Western blot and qPCR
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates for NO and cytokine assays, and 6-well plates for Western blot and qPCR analysis, and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine production). Include a vehicle control (DMSO) and a positive control (LPS alone).
-
-
Nitric Oxide (NO) Measurement:
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocol.
-
-
Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Perform Western blotting to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-ERK, p-p38).
-
-
qPCR Analysis:
-
Isolate total RNA from the cells.
-
Perform reverse transcription and quantitative PCR (qPCR) to measure the mRNA expression of inflammatory genes such as iNOS and COX-2.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
This protocol provides a general procedure for a sandwich ELISA to quantify TNF-α in cell culture supernatants.
Procedure:
-
Coating: Coat a 96-well plate with a capture antibody specific for TNF-α overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the TNF-α concentration in the samples based on the standard curve.
Western Blot for Phosphorylated NF-κB p65 (p-p65)
This protocol outlines the detection of the activated form of NF-κB p65 by Western blotting.
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p65 (Ser536) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total p65 or a loading control (e.g., β-actin or GAPDH) to normalize the results.
Quantitative Real-Time PCR (qPCR) for iNOS and COX-2
This protocol details the measurement of iNOS and COX-2 mRNA expression levels.
Procedure:
-
RNA Isolation: Isolate total RNA from the treated cells using a suitable kit (e.g., TRIzol or a column-based kit).
-
RNA Quantification and Quality Check: Measure the RNA concentration and purity using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with specific primers for iNOS, COX-2, and a reference gene (e.g., GAPDH or β-actin).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the transcription of pro-inflammatory genes.[4]
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another critical pathway in the inflammatory response. This compound can suppress the phosphorylation of these kinases, leading to a reduction in inflammation.[2]
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of the antioxidant response. This compound can activate Nrf2, leading to the expression of antioxidant enzymes that help to mitigate oxidative stress associated with inflammation.
References
- 1. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dot | Graphviz [graphviz.org]
- 4. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fivephoton.com [fivephoton.com]
- 7. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Schisantherin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques for evaluating the antioxidant capacity of Schisantherin C, a bioactive lignan (B3055560) found in the fruit of Schisandra chinensis. The included protocols are designed to guide researchers in accurately measuring its antioxidant potential through various in vitro chemical and cell-based assays.
Introduction to this compound and its Antioxidant Potential
This compound is a dibenzocyclooctadiene lignan that has garnered significant interest for its diverse pharmacological activities, including its potent antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This compound has been shown to mitigate oxidative stress, making it a promising candidate for the development of novel therapeutics. Its antioxidant action is attributed, in part, to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway, a key regulator of cellular antioxidant responses.[1][2]
In Vitro Chemical-Based Antioxidant Assays
Several spectrophotometric assays are commonly employed to determine the antioxidant capacity of purified compounds and complex mixtures. These assays are based on the ability of an antioxidant to scavenge free radicals or to reduce an oxidant.
Data Presentation: Antioxidant Capacity of Schisandra spp. Extracts
| Assay | Plant Extract | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging Activity | Schisandra chinensis | 49.67 ± 15.63 | [3] |
| Schisandra sphenanthera | 37.94 ± 7.57 | [3] | |
| ABTS Radical Scavenging Activity | Schisandra chinensis | 37.94 ± 7.57 | [3] |
| Schisandra sphenanthera | 11.83 ± 4.09 |
Note: The IC50 value represents the concentration of the extract required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. This compound has been identified as one of the key contributors to the antioxidant activity of these extracts.
Experimental Protocols
The following are detailed protocols for commonly used in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the this compound stock solution to be tested.
-
A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution or control.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each this compound dilution or control.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the scavenging activity of the sample to that of a standard curve prepared with Trolox.
-
References
- 1. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion [mdpi.com]
Application Notes and Protocols: Dissolving Schisantherin C for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisantherin C, a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant interest for its potential therapeutic properties, including anti-HBV activity.[1] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro studies. These application notes provide detailed protocols for the solubilization, preparation of stock and working solutions, and storage of this compound for use in cell-based assays.
Solubility and Storage
The solubility of this compound and its analogs is crucial for designing experiments. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions. It is imperative to use anhydrous, high-purity DMSO, as the compound's solubility can be significantly impacted by moisture.[2][3]
Table 1: Solubility Data for this compound and Related Lignans
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | Soluble | [4][5] |
| Chloroform, Dichloromethane | Soluble | ||
| Ethyl Acetate, Acetone | Soluble | ||
| Schisantherin A | DMSO | ≥ 100 mg/mL (186.37 mM) | |
| (Gomisin C) | DMF | 10 mg/mL | |
| Ethanol | 5 mg/mL | ||
| Water | Insoluble | ||
| Schisantherin B | DMSO | 100 mg/mL (194.34 mM) | |
| Ethanol | 100 mg/mL | ||
| Water | Insoluble | ||
| Schisandrin C | DMSO | 8.33 mg/mL (21.67 mM) |
Note: For some compounds, warming or sonication may be required to achieve maximum solubility.
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Source |
| Powder | -20°C | >3 years (long-term) | |
| 0 - 4°C | Days to weeks (short-term) | ||
| Stock Solution | -20°C | Up to 2 weeks | |
| (in DMSO) | -80°C | Up to 1 year (for related compounds) |
Best Practice: To avoid repeated freeze-thaw cycles, store stock solutions in small, single-use aliquots.
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution (e.g., 20 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution, which can be serially diluted for various experimental needs. A concentration of 20 mM is often used as a starting point for similar compounds like Schisantherin A.
Materials:
-
This compound powder (Molecular Weight: 514.57 g/mol )
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 10.29 mg of this compound. Calculation: 0.020 mol/L * 514.57 g/mol * 0.001 L = 0.01029 g = 10.29 mg
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Store the aliquots at -20°C for up to two weeks or at -80°C for longer-term storage.
Diagram 1: Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium for treating cells. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Remove one aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Calculation: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture wells. Example: To prepare 1 mL of a 50 µM working solution from a 20 mM stock:
-
V1 (Stock Volume) = (C2 * V2) / C1
-
V1 = (50 µM * 1000 µL) / 20,000 µM = 2.5 µL
-
-
Dilution: Add the calculated volume (2.5 µL) of the 20 mM stock solution to the appropriate volume of pre-warmed cell culture medium (997.5 µL) to reach the final volume (1 mL).
-
Mixing: Gently vortex or pipette up and down to ensure the working solution is homogeneous.
-
Application: Immediately add the working solution to the cell cultures.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium. For the example above, this would be 2.5 µL of DMSO in 997.5 µL of medium, resulting in a final DMSO concentration of 0.25%.
Relevant Signaling Pathways
This compound and its analogs, particularly Schisantherin A, have been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cell metabolism. For instance, Schisantherin A is known to inhibit the nuclear translocation of p65-NF-κB. Understanding these pathways can provide a mechanistic context for experimental results.
Diagram 2: Simplified NF-κB Signaling Pathway
Caption: Inhibition of NF-κB signaling by Schisantherin A.
References
Application Notes and Protocols for the Preclinical Formulation of Schisantherin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C is a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis. It has demonstrated a range of pharmacological activities, including anti-hepatitis B virus (HBV) activity and potential therapeutic effects in neurodegenerative diseases[1]. A significant challenge in the preclinical development of this compound is its poor aqueous solubility, which can lead to low oral bioavailability[2]. To address this, advanced formulation strategies are required to enhance its solubility and dissolution rate, thereby improving its absorption and therapeutic efficacy in preclinical studies.
This document provides detailed application notes and protocols for two common and effective formulation strategies for poorly water-soluble drugs like this compound: Self-Emulsifying Drug Delivery Systems (SEDDS) and Amorphous Solid Dispersions (ASDs).
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is critical for selecting an appropriate formulation strategy. Key properties for this compound are summarized below.
| Property | Value | Implication for Formulation |
| Molecular Formula | C₂₈H₃₄O₉ | - |
| Molecular Weight | 514.57 g/mol [2] | - |
| LogP (Computed) | 4.6 (XLogP3-AA)[3] | High lipophilicity suggests that lipid-based formulations like SEDDS would be a suitable approach to enhance solubility and absorption. |
| Aqueous Solubility | Poorly soluble in water[2]. | Direct administration in aqueous vehicles is not feasible for achieving adequate exposure in preclinical studies. |
| Solubility in Organic Solvents | Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone. | Useful for initial experimental work and for formulation methods involving organic solvents, such as the solvent evaporation method for ASDs. |
| pKa | Not experimentally determined. | The lack of ionizable groups in the structure suggests that its solubility is unlikely to be significantly influenced by pH changes within the physiological range. |
Formulation Strategy Selection
Given the high lipophilicity (LogP of 4.6) and poor aqueous solubility of this compound, two primary formulation strategies are recommended for preclinical studies:
-
Self-Emulsifying Drug Delivery System (SEDDS): This is an excellent choice for lipophilic compounds. SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ solubilization can significantly enhance drug absorption.
-
Amorphous Solid Dispersion (ASD): This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, converting the crystalline drug into a higher-energy amorphous state. This amorphous form has improved solubility and dissolution rates compared to the stable crystalline form. The solvent evaporation method is a common and scalable technique for preparing ASDs.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol details the steps for developing a liquid SEDDS formulation for oral administration in preclinical animal models.
1. Materials and Equipment:
-
This compound
-
Oils (e.g., Capryol™ 90, Labrafil® M 1944 CS, olive oil, sesame oil)
-
Surfactants (e.g., Kolliphor® EL, Tween® 80, Labrasol®)
-
Co-surfactants/Co-solvents (e.g., Transcutol® HP, PEG 400, ethanol)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Water bath or incubator
-
Positive displacement pipette
2. Methods:
Step 1: Excipient Screening (Solubility Studies)
-
Add an excess amount of this compound to 2 mL of each selected oil, surfactant, and co-surfactant in separate glass vials.
-
Seal the vials and place them in a shaking water bath at 37°C for 48 hours to facilitate solubilization.
-
After 48 hours, centrifuge the samples at 3000 rpm for 15 minutes to pellet the undissolved drug.
-
Carefully collect the supernatant and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Select the oil, surfactant, and co-surfactant that demonstrate the highest solubility for this compound for further development.
Step 2: Construction of Pseudo-Ternary Phase Diagrams
-
Based on the solubility results, prepare various mixtures of the selected surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2, 3:1, 1:3).
-
For each Sₘᵢₓ ratio, prepare a series of formulations by mixing the oil and Sₘᵢₓ at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
To each of these mixtures, add a specific amount of water dropwise with gentle stirring.
-
Visually observe the formation of emulsions and identify the regions that form clear or slightly bluish, stable microemulsions.
-
Plot the results on a pseudo-ternary phase diagram to identify the optimal concentration ranges of the components for self-emulsification.
Step 3: Preparation of this compound-Loaded SEDDS
-
Select a promising formulation from the self-emulsification region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the excipient mixture.
-
Gently heat the mixture to 40°C while stirring with a magnetic stirrer until the drug is completely dissolved and the solution is clear and homogenous.
-
Store the final SEDDS formulation in a sealed container protected from light.
Step 4: Characterization of the SEDDS Formulation
-
Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of distilled water in a glass beaker with gentle stirring (50 rpm) at 37°C. Record the time taken for the formulation to form a homogenous emulsion.
-
Droplet Size and Zeta Potential: Dilute the SEDDS formulation with a suitable aqueous medium and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a USP dissolution apparatus (e.g., paddle type) in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes the preparation of an ASD of this compound with a hydrophilic polymer to enhance its dissolution rate.
1. Materials and Equipment:
-
This compound
-
Hydrophilic polymers (e.g., PVP K30, Soluplus®, HPMC-AS)
-
Organic solvent (e.g., a mixture of dichloromethane and methanol, or another solvent in which both drug and polymer are soluble)
-
Rotary evaporator or vacuum oven
-
Round-bottom flask
-
Mortar and pestle
-
Sieves
2. Methods:
Step 1: Polymer Selection and Drug-Polymer Miscibility
-
Prepare physical mixtures of this compound and each selected polymer at various weight ratios (e.g., 1:1, 1:3, 1:5).
-
Analyze the mixtures using Differential Scanning Calorimetry (DSC) to assess drug-polymer miscibility, indicated by a single glass transition temperature (Tg).
Step 2: Preparation of the Amorphous Solid Dispersion
-
Accurately weigh this compound and the selected polymer (e.g., PVP K30) in the desired ratio (e.g., 1:3 w/w).
-
Dissolve both components in a suitable volume of a common volatile organic solvent (e.g., 25 mL of ethanol) in a round-bottom flask.
-
Ensure complete dissolution by gentle stirring or sonication.
-
Evaporate the solvent using a rotary evaporator with the water bath set to a temperature that ensures efficient evaporation without degrading the drug (e.g., 45-50°C).
-
Continue the evaporation process until a thin, dry film is formed on the inner surface of the flask.
-
For complete solvent removal, place the flask in a vacuum oven at 40°C for 24 hours.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the obtained solid using a mortar and pestle.
-
Pass the powder through a sieve (e.g., #60 mesh) to obtain a uniform particle size.
-
Store the ASD powder in a desiccator to prevent moisture absorption and recrystallization.
Step 3: Characterization of the ASD Formulation
-
Solid-State Characterization: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of this compound in the dispersion. The absence of sharp peaks in the PXRD pattern and the presence of a single Tg in the DSC thermogram indicate successful amorphization.
-
In Vitro Dissolution: Compare the dissolution profile of the ASD with that of the pure crystalline drug and a physical mixture of the drug and polymer. This is typically done using a USP dissolution apparatus.
Visualization of Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Experimental Workflow Diagrams
Caption: Formulation workflows for SEDDS and ASD.
Signaling Pathway Diagram
Research suggests that this compound exerts its effects by modulating key cellular signaling pathways. One of the prominent pathways identified is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and autophagy.
Caption: this compound and the PI3K/Akt/mTOR pathway.
Conclusion
The poor aqueous solubility of this compound presents a significant hurdle for its preclinical development. The formulation strategies outlined in these application notes, namely Self-Emulsifying Drug Delivery Systems and Amorphous Solid Dispersions, offer viable and effective means to enhance its solubility and dissolution, thereby potentially improving its oral bioavailability. The provided protocols offer a detailed starting point for researchers to develop suitable formulations for their preclinical investigations. The selection of the final formulation should be guided by experimental data on drug-excipient compatibility, formulation stability, and in vitro performance, ultimately aiming to achieve consistent and adequate drug exposure in animal models.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Schisantherin C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Schisantherin C.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents. These include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] For cell-based assays, DMSO is a commonly used solvent for preparing stock solutions.
Q3: Are there any immediate strategies to dissolve this compound for in vitro experiments?
A3: Yes, for many in vitro studies, preparing a concentrated stock solution in an appropriate organic solvent like DMSO is the most direct approach. This stock solution can then be diluted to the final desired concentration in the aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.1-0.5% v/v).
Q4: What are the advanced formulation strategies to improve the aqueous solubility and bioavailability of this compound?
A4: Several advanced formulation strategies can be employed to overcome the poor aqueous solubility of this compound and enhance its bioavailability. These include:
-
Nanocrystals: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.
-
Liposomes: Encapsulating this compound within these lipid-based vesicles can improve its solubility and facilitate its delivery across biological membranes.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution characteristics.
-
Cyclodextrin Inclusion Complexes: Forming a complex with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior, can effectively solubilize this compound.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.
-
Problem: The compound is precipitating out of the aqueous solution when the DMSO stock is added.
-
Possible Causes & Solutions:
-
Final Concentration Too High: The final concentration of this compound in the aqueous medium may exceed its solubility limit, even with a small amount of DMSO.
-
Troubleshooting Step: Try lowering the final concentration of this compound. Perform a serial dilution to determine the maximum achievable concentration without precipitation.
-
-
Insufficient Mixing: Inadequate mixing upon dilution can lead to localized high concentrations and precipitation.
-
Troubleshooting Step: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer. Vortexing or gentle sonication can be helpful.
-
-
Buffer Composition: The pH and ionic strength of the aqueous buffer can influence solubility.
-
Troubleshooting Step: Experiment with different buffer compositions or pH values to assess their impact on this compound solubility.
-
-
Issue 2: Low bioavailability in animal studies despite using a co-solvent.
-
Problem: In vivo experiments show poor absorption and low bioavailability of this compound even when administered in a co-solvent system.
-
Possible Causes & Solutions:
-
First-Pass Metabolism: this compound may be undergoing extensive first-pass metabolism in the liver, reducing its systemic availability.[4]
-
Troubleshooting Step: Consider co-administration with an inhibitor of relevant metabolic enzymes, if known and appropriate for the experimental design. Advanced formulations like liposomes or nanoparticles can also help protect the drug from premature metabolism.
-
-
Poor Membrane Permeability: The drug may have low permeability across the intestinal epithelium.
-
Troubleshooting Step: Advanced formulations such as nanocrystals or liposomes can improve absorption by altering the drug's interaction with the intestinal membrane.[5]
-
-
Precipitation in the GI Tract: The co-solvent formulation may not be stable in the gastrointestinal environment, leading to drug precipitation.
-
Troubleshooting Step: Evaluate the stability of the formulation in simulated gastric and intestinal fluids. Consider using a formulation that provides better protection and sustained release, such as a solid dispersion.
-
-
Quantitative Data on Solubility and Formulation Parameters
The following tables summarize available quantitative data for Schisantherin analogues and general parameters for the formulation techniques. This data can serve as a valuable reference for developing formulations for this compound.
Table 1: Solubility of Schisantherin Analogues in Various Solvents
| Compound | Solvent | Solubility |
| Schisantherin A | Water | Insoluble |
| DMSO | ≥ 100 mg/mL | |
| Ethanol | 5 mg/mL | |
| DMF | 10 mg/mL | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | |
| Schisantherin B | Water | Insoluble |
| DMSO | 5 mg/mL | |
| Ethanol | 2 mg/mL | |
| DMF | 30 mg/mL | |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Table 2: Formulation Parameters for Schisantherin A Nanocrystals
| Parameter | Value |
| Particle Size | ~160 nm |
| Drug Loading | 33.3% |
Experimental Protocols
Protocol 1: Preparation of this compound Nanocrystals (Adapted from Schisantherin A Protocol)
This protocol is adapted from a published method for Schisantherin A nanocrystals and may require optimization for this compound.
Materials:
-
This compound
-
A suitable stabilizer (e.g., a combination of lecithin (B1663433) and a poloxamer)
-
Deionized water
-
High-pressure homogenizer
Procedure:
-
Prepare a pre-suspension by dispersing this compound and the stabilizer in deionized water.
-
Homogenize the pre-suspension using a high-shear mixer for a preliminary size reduction.
-
Subject the pre-suspension to high-pressure homogenization. The number of cycles and pressure will need to be optimized to achieve the desired particle size.
-
Characterize the resulting nanocrystal suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
The drug loading can be determined by dissolving the nanocrystals in a suitable organic solvent and quantifying the this compound concentration using a validated analytical method like HPLC.
Protocol 2: Preparation of this compound Liposomes (General Thin-Film Hydration Method)
This is a general protocol for preparing liposomes and will require optimization for this compound.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs) with a more uniform size, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency. Encapsulation efficiency can be determined by separating the unencapsulated drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug in the liposomes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for enhancing this compound solubility.
Caption: Signaling pathways modulated by this compound.
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results in Schisantherin C bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisantherin C. Our aim is to help you achieve consistent and reliable results in your bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis.[1] It has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and hepatoprotective effects.[2][3]
Q2: I am observing inconsistent IC50 values in my cytotoxicity assays. What are the potential causes?
Inconsistent IC50 values for this compound can stem from several factors:
-
Solubility Issues: this compound has poor water solubility.[4] Improper dissolution can lead to inaccurate concentrations in your assays.
-
Compound Stability: While stable in DMSO at 4°C, this compound shows some instability in cell culture medium (e.g., RPMI-1640) at 37°C over extended periods.[5]
-
Purity and Source of Compound: The concentration of lignans (B1203133) in Schisandra extracts can vary depending on the geographical source, harvest time, and processing methods. Using a compound with low or variable purity will lead to inconsistent results.
-
Cell Culture Conditions: Factors such as cell line authenticity, passage number, cell density, and media composition can significantly impact assay outcomes.
-
Assay Protocol Variability: Inconsistencies in incubation times, reagent concentrations (e.g., MTT), and measurement parameters can all contribute to variable results.
Q3: How should I prepare and store this compound for in vitro experiments?
For optimal results, follow these guidelines:
-
Dissolution: Dissolve this compound in a suitable organic solvent such as DMSO, chloroform, dichloromethane, ethyl acetate, or acetone. For cell-based assays, DMSO is the most common choice. Prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Storage: Store the stock solution in tightly sealed vials at -20°C for long-term storage or at 4°C for short-term use. One study indicated stability in DMSO at 4°C. It is recommended to prepare fresh dilutions in culture medium for each experiment and avoid repeated freeze-thaw cycles.
Q4: What are some key signaling pathways modulated by this compound and related lignans?
This compound and its related compounds, like Schisantherin A and B, have been shown to modulate several critical signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: Involved in cell survival, proliferation, and autophagy.
-
MAPK Pathway (ERK, JNK, p38): Regulates cellular processes like proliferation, differentiation, and apoptosis.
-
NF-κB Pathway: A key regulator of inflammation and immune responses.
-
Nrf2/Keap1/ARE Pathway: The primary pathway involved in the cellular antioxidant response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity | Compound Purity: The purity of this compound may be low or variable between batches. | Always use high-purity (>98%) this compound from a reputable supplier. Request a certificate of analysis for each new batch. |
| Solubility: The compound may not be fully dissolved, leading to a lower effective concentration. | Ensure complete dissolution of the stock solution in DMSO by vortexing or sonication. When diluting in aqueous media, do so fresh for each experiment and vortex thoroughly. Avoid precipitation. | |
| Stability: this compound may degrade in cell culture media over long incubation periods. | Minimize the time the compound is in the culture medium before the assay readout. For long-term experiments, consider replenishing the media with fresh compound. A stability study in your specific medium can be beneficial. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. |
| Edge Effects: Wells on the perimeter of the plate may experience different temperature and humidity, leading to altered cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain a humid environment. | |
| Pipetting Errors: Inaccurate pipetting of compound or reagents. | Use calibrated pipettes and proper pipetting techniques. Change pipette tips between different concentrations and reagents. | |
| Unexpected Cytotoxicity in Control Wells | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Keep the final concentration of DMSO in the culture medium below 0.5% (v/v), and ideally below 0.1%. Ensure that all experimental wells, including vehicle controls, contain the same final concentration of the solvent. |
| Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health. | Regularly test cell cultures for mycoplasma contamination. Practice good aseptic cell culture techniques. |
Quantitative Data
Table 1: IC50 Values of this compound and Related Compounds in Various Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value |
| This compound | Bel-7402 (Hepatocellular Carcinoma) | MTT | 48 h | 81.58 ± 1.06 µM |
| This compound | KB-3-1 (Nasopharyngeal Carcinoma) | MTT | 48 h | 108.00 ± 1.13 µM |
| This compound | Bcap37 (Breast Cancer) | MTT | 48 h | 136.97 ± 1.53 µM |
| Schisantherin A | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | Not Specified | 6.65 µM |
| Schisantherin A | Hep3B (Hepatocellular Carcinoma) | Cytotoxicity | Not Specified | 10.50 µM |
| Schisantherin A | Huh7 (Hepatocellular Carcinoma) | Cytotoxicity | Not Specified | 10.72 µM |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.
-
Include wells for a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only, for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Return the plate to the incubator for the desired exposure time (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathways and Experimental Workflow
A typical experimental workflow for a this compound cytotoxicity assay.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisantherin B Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Stability of Schisantherin C in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Schisantherin C in experimental solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[1] It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[2] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid cytotoxicity.
Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?
A2: To ensure the long-term stability of this compound, specific storage conditions are recommended. As a solid powder, it should be stored in a dry, dark environment.[1] For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable, while long-term storage (months to years) requires -20°C.[1] Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term use and at 0 - 4°C for short-term use.[1] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q3: My this compound solution appears to be degrading. What are the likely causes?
A3: Degradation of this compound in solution can be attributed to several factors, including:
-
pH: Extreme pH values can lead to hydrolysis of ester groups present in the molecule.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, may cause photodegradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation. Lignans (B1203133), as a class of compounds, are known to be susceptible to oxidation.
Q4: Are there any known stabilizers that can be added to enhance the stability of this compound in solution?
A4: While specific studies on stabilizers for this compound are limited, the antioxidant properties of lignans themselves suggest that protecting them from oxidation is crucial.[1][3] The use of antioxidants could potentially enhance stability. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT) and ascorbic acid. However, the compatibility and effectiveness of any stabilizer with this compound in a specific experimental setup would need to be validated.
Troubleshooting Guide
Problem: I am observing a decrease in the concentration of this compound in my working solutions over a short period.
-
Possible Cause 1: Inappropriate Solvent/pH.
-
Troubleshooting Step: Ensure the pH of your aqueous solution is near neutral. If using buffers, validate that they do not promote degradation. For long-term storage, using an organic solvent like DMSO is preferable to aqueous solutions.
-
-
Possible Cause 2: Exposure to Light.
-
Troubleshooting Step: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Minimize the exposure of your experimental setup to direct light.
-
-
Possible Cause 3: Temperature Fluctuations.
-
Troubleshooting Step: Maintain consistent and appropriate storage temperatures. Avoid leaving solutions at room temperature for extended periods. Use ice buckets for temporary storage during experiments.
-
-
Possible Cause 4: Oxidation.
-
Troubleshooting Step: Consider de-gassing your solvents to remove dissolved oxygen. If compatible with your experimental design, the addition of a suitable antioxidant could be tested.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Duration | Temperature | Conditions | Reference |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C | Dry, dark | [1] |
| Solid Powder | Long-term (months to years) | -20°C | Dry, dark | [1] |
| Stock Solution (in DMSO) | Short-term (days to weeks) | 0 - 4°C | Tightly sealed, dark | [1] |
| Stock Solution (in DMSO) | Long-term (months) | -20°C | Tightly sealed, dark, aliquoted | [1] |
Table 3: Illustrative Degradation of this compound Under Forced Conditions (Hypothetical Data)
| Condition | Parameter | Time (hours) | % Degradation |
| Acidic | 0.1 M HCl, 60°C | 24 | ~15% |
| Alkaline | 0.1 M NaOH, 60°C | 24 | ~25% |
| Oxidative | 3% H₂O₂, RT | 24 | ~20% |
| Thermal | 80°C (in neutral buffer) | 24 | ~10% |
| Photolytic | UV light (254 nm), RT | 24 | ~30% |
Experimental Protocols
Stability-Indicating HPLC Method for Analysis of this compound
This method can be adapted to assess the stability of this compound in various solutions by monitoring the decrease in its peak area over time.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.[4]
-
Column: Elite ODS C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).[4] A typical gradient might be:
-
0-30 min: 10-50% A
-
30-32 min: 50-60% A
-
32-57 min: 60-85% A
-
57-60 min: 85-100% A
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.[4]
Protocol for a Forced Degradation Study
-
Prepare Stock Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the stock solution (in a neutral buffer) at 80°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
-
Sampling: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralization (for acid/base hydrolysis samples): Neutralize the samples before HPLC analysis.
-
Analysis: Analyze the samples using the stability-indicating HPLC method described above.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of this compound at each time point to the initial peak area.
Visualizations
Caption: Workflow for a Forced Degradation Study of this compound.
Caption: Potential Degradation Pathways for this compound.
Caption: Troubleshooting Decision Tree for this compound Instability.
References
- 1. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Schisandrene, a dibenzocyclooctadiene lignan from Schisandra chinensis: structure-antioxidant activity relationships of dibenzocyclooctadiene lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Strategies to increase the bioavailability of Schisantherin C in vivo.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the in vivo bioavailability of Schisantherin C. Given the limited direct data on this compound, information from its close structural analog, Schisantherin A, and other related lignans (B1203133) from Schisandra sp. is utilized to provide comprehensive guidance.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
Direct pharmacokinetic data for this compound is limited in publicly available literature. However, related dibenzocyclooctadiene lignans exhibit low oral bioavailability. For instance, Schisandrin has an oral bioavailability of approximately 15.56% in rats, which is attributed to significant hepatic first-pass and intestinal metabolism.[1][2] Schisantherin A, a close analog, has an estimated absolute bioavailability of only 4.3% when administered as a standard suspension.[3] Therefore, it is reasonable to anticipate that this compound also possesses inherently low oral bioavailability.
Q2: What are the primary barriers to the oral absorption of this compound?
The primary barriers are likely twofold, characteristic of many BCS Class II compounds:
-
Poor Aqueous Solubility : Schisantherin A is known to be insoluble in water.[4] This poor solubility limits its dissolution rate in the gastrointestinal fluid, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism : Lignans from Schisandra are known to be substrates for Cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, which are abundant in the liver and intestinal wall.[5][6] This extensive pre-systemic metabolism significantly reduces the amount of active compound reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux : Some Schisandra lignans are substrates of the P-gp efflux pump, which actively transports absorbed compounds back into the intestinal lumen, further limiting net absorption.[7][8]
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
Based on studies with structurally similar compounds, the most effective strategies involve addressing both solubility and metabolic challenges:
-
Nanoparticle-Based Formulations : Reducing particle size to the nanometer range increases the surface area for dissolution.
-
Nanocrystals : Formulating Schisantherin A as nanocrystals (~160 nm) has been shown to significantly increase its plasma and brain concentrations compared to a suspension.[9][10]
-
Nanoemulsions : A nanoemulsion formulation increased the absolute bioavailability of Schisantherin A from 4.3% to 47.3%.[3][4]
-
-
Lipid-Based Formulations :
-
Amorphous Solid Dispersions (ASDs) :
-
Co-administration with Inhibitors :
-
CYP3A4 Inhibitors : Since this compound is likely metabolized by CYP3A4, co-administration with a known CYP3A4 inhibitor could decrease its first-pass metabolism. Notably, many Schisandra lignans, such as Gomisin C, are potent CYP3A4 inhibitors themselves.[18][19]
-
P-gp Inhibitors : Co-formulation or co-administration with a P-gp inhibitor can reduce efflux back into the intestinal lumen. Several Schisandra lignans, including Schisandrin B and Gomisin A, have demonstrated P-gp inhibitory activity.[8][20][21]
-
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations in Animal Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Poor dissolution of the administered suspension. | Formulate this compound as a nanocrystal or nanoemulsion. | Decreasing particle size dramatically increases the surface area-to-volume ratio, enhancing dissolution velocity according to the Noyes-Whitney equation. |
| Precipitation of the compound in the GI tract. | Develop an amorphous solid dispersion (ASD) with a stabilizing polymer (e.g., HPMCAS, PVP). | The polymer maintains the drug in a supersaturated state in vivo, preventing precipitation and allowing for enhanced absorption.[16] |
| Extensive first-pass metabolism. | Co-administer with a known CYP3A4 inhibitor (e.g., ketoconazole, or even a Schisandra extract rich in other inhibitory lignans like Gomisin C).[18] | Inhibition of intestinal and hepatic CYP3A4 reduces metabolic clearance before the drug reaches systemic circulation. |
| P-gp mediated efflux. | Co-administer with a P-gp inhibitor (e.g., verapamil, or lignans like Schisandrin B).[8] | Blocking the P-gp pump prevents the efflux of absorbed this compound back into the gut lumen, increasing net absorption. |
Issue 2: Difficulty Preparing a Stable Nanoparticle Formulation
| Potential Cause | Troubleshooting Step | Rationale |
| Particle aggregation during storage. | Optimize stabilizer concentration (e.g., surfactants like Poloxamer 188 or polymers like HPMC). For lyophilized nanocrystals, use cryoprotectants like trehalose.[22] | Stabilizers provide a steric or ionic barrier on the particle surface, preventing agglomeration due to high surface energy. |
| Low drug loading in nanoemulsions or liposomes. | Screen different oils and surfactants for high this compound solubility. For liposomes, consider a solvent-assisted active loading technique.[23] | The solubility of the drug in the lipid phase is a primary determinant of encapsulation efficiency in lipid-based systems. |
| Inconsistent particle size. | Ensure uniform energy input during homogenization or sonication. For SEDDS, carefully select the oil, surfactant, and co-surfactant ratio by constructing pseudo-ternary phase diagrams.[11] | The particle size of the resulting emulsion is critically dependent on the formulation components and the energy applied during production. |
Data Presentation: Pharmacokinetic Parameters
The following tables summarize pharmacokinetic data for Schisantherin A and Schisandrin, serving as a proxy for formulating and evaluating this compound.
Table 1: Pharmacokinetic Parameters of Schisantherin A in Different Formulations (Rat Model)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (F%) | Reference |
| TPAP Suspension | 10 mg/kg (p.o.) | 180 ± 30 | 4.0 | 2150 ± 350 | 4.3% | [3] |
| Nanoemulsion | 10 mg/kg (p.o.) | 1250 ± 210 | 2.0 | 23650 ± 4150 | 47.3% | [3] |
| Nanocrystals | 4 mg/kg (p.o.) | - | - | 6.7-fold higher than suspension | - | [24] |
Table 2: Pharmacokinetic Parameters of Schisandrin (Rat Model)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| Pure Compound | 10 mg/kg (p.o.) | ~150 | ~0.5 | ~430 | 15.56% | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanocrystals (Method adapted from Schisantherin A)
-
Preparation of Drug Suspension : Disperse 1% (w/v) this compound and 0.2% (w/v) of a stabilizer (e.g., hydroxypropyl methylcellulose, HPMC) in deionized water.
-
Wet Milling : Transfer the suspension to a wet media mill charged with zirconium oxide beads (e.g., 0.5 mm diameter).
-
Milling Process : Mill the suspension at a set temperature (e.g., 4°C) for a specified duration (e.g., 2-4 hours) until the desired particle size is achieved.
-
Particle Size Analysis : Monitor particle size reduction periodically using dynamic light scattering (DLS). The target size is typically between 100-300 nm for improved oral absorption.[9][10]
-
Separation : Separate the nanocrystal suspension from the milling beads by filtration or centrifugation.
-
Lyophilization (Optional) : For a solid dosage form, freeze-dry the nanocrystal suspension with a cryoprotectant (e.g., 5% w/v trehalose) to obtain a readily dispersible powder.
Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening : Determine the solubility of this compound in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® P, PEG 400).
-
Constructing Pseudo-Ternary Phase Diagrams :
-
Select the oil, surfactant, and co-surfactant with the highest solubilizing capacity.
-
Prepare mixtures of surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
Titrate each Smix with the selected oil at various ratios (e.g., 9:1 to 1:9).
-
For each mixture, add a small volume to water under gentle agitation and observe the formation of an emulsion. Identify the region that forms a clear or slightly bluish, stable nanoemulsion.
-
-
Formulation Preparation :
-
Select a ratio of oil, surfactant, and co-surfactant from the optimal nanoemulsion region of the phase diagram.
-
Dissolve this compound in this mixture with gentle heating and vortexing to form a homogenous, isotropic pre-concentrate.
-
-
Characterization :
-
Emulsification Time : Measure the time taken for the SEDDS to form an emulsion in simulated gastric fluid.
-
Droplet Size Analysis : Dilute the SEDDS in aqueous media and measure the resulting droplet size using DLS. Target droplet size is typically < 200 nm.
-
Visualizations
Caption: Key barriers limiting the oral bioavailability of this compound.
Caption: Core strategies to enhance the in vivo bioavailability of this compound.
Caption: General experimental workflow for developing a bioavailable this compound formulation.
References
- 1. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Study and Optimal Formulation of New Anti-Parkinson Natural Compound Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Frontiers | The Cytochrome P450-Mediated Metabolism Alternation of Four Effective Lignans From Schisandra chinensis in Carbon Tetrachloride-Intoxicated Rats and Patients With Advanced Hepatocellular Carcinoma [frontiersin.org]
- 7. Schisandrol A from Schisandra chinensis reverses P-glycoprotein-mediated multidrug resistance by affecting Pgp-substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schisandrin B--a novel inhibitor of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oral Delivery of a Nanocrystal Formulation of Schisantherin A with Improved Bioavailability and Brain Delivery for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-emulsifying drug delivery system and the applications in herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Self emulsifying drug delivery system (SEDDS) for phytoconstituents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo performance of amorphous solid dispersions based on water-insoluble versus water-soluble carriers: Fenofibrate case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and characterization of potent CYP3A4 inhibitors in Schisandra fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gomisin A alters substrate interaction and reverses P-glycoprotein-mediated multidrug resistance in HepG2-DR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 23. liposomes.ca [liposomes.ca]
- 24. researchgate.net [researchgate.net]
Refining protocols for Schisantherin C to reduce experimental variability.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental protocols for Schisantherin C and reduce experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Research has shown its potential in modulating various signaling pathways.
Q2: What are the known signaling pathways affected by this compound?
A2: this compound has been reported to modulate several key signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: Involved in cell survival, growth, and proliferation.
-
NF-κB Pathway: A critical regulator of inflammatory responses.[1]
-
MAPK Pathways (ERK, JNK, p38): Play crucial roles in cellular responses to a variety of stimuli.[1]
-
Nrf2/Keap1/ARE Pathway: The primary pathway for cellular defense against oxidative stress.
Q3: How should this compound be stored to ensure its stability?
A3: For optimal stability, this compound should be stored as a solid powder. Recommended storage conditions are:
-
Short-term (days to weeks): 0 - 4°C in a dry, dark environment.
-
Long-term (months to years): -20°C in a dry, dark environment. Stock solutions, typically prepared in DMSO, can be stored in aliquots at -20°C for up to two weeks to avoid repeated freeze-thaw cycles. For longer-term storage of solutions, -80°C is recommended for up to a year.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Solutions
-
Question: I am observing precipitation of this compound when I add it to my cell culture medium. How can I improve its solubility?
-
Answer: this compound is poorly soluble in water. To overcome this, it is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your aqueous medium.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing this compound stock solutions. It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.
-
Stock Solution Preparation: Prepare a stock solution of at least 10 mM in 100% DMSO. Ensure the compound is fully dissolved by gentle vortexing or brief sonication.
-
Working Solution Preparation: When preparing your final working solution, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Add the stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion.
-
Issue 2: High Variability in Experimental Results
-
Question: I am observing significant variability between my experimental replicates when using this compound. What are the potential sources of this variability and how can I minimize them?
-
Answer: Experimental variability with lignans (B1203133) like this compound can arise from several factors. Here are some key areas to address:
-
Inconsistent Stock Solution:
-
Problem: Inaccurate weighing of the compound or incomplete dissolution can lead to variations in the actual concentration of your stock solution.
-
Solution: Use a calibrated analytical balance for weighing. Ensure complete dissolution of this compound in the solvent before making aliquots.
-
-
Degradation of this compound:
-
Problem: this compound may be sensitive to light, pH, and temperature, leading to degradation and loss of activity.
-
Solution: Protect stock solutions and treated samples from light by using amber vials or covering them with foil. Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Cell Culture Conditions:
-
Problem: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to this compound.
-
Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
-
-
Pipetting Errors:
-
Problem: Inaccurate pipetting, especially of small volumes of the concentrated stock solution, can introduce significant errors.
-
Solution: Use calibrated pipettes and appropriate pipette tip sizes for the volumes being dispensed. When preparing serial dilutions, ensure thorough mixing at each step.
-
-
Issue 3: Unexpected or Lack of Biological Effect
-
Question: I am not observing the expected biological effect of this compound in my experiments. What could be the reason?
-
Answer: Several factors could contribute to a lack of expected biological activity. Consider the following:
-
Suboptimal Concentration and Incubation Time:
-
Problem: The concentration of this compound may be too low, or the incubation time may be too short to elicit a measurable response.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay. Published studies have used concentrations in the range of 25-100 µM for in vitro cell-based assays with incubation times of 24 to 72 hours.
-
-
Compound Purity and Identity:
-
Problem: The purity of the this compound used may be insufficient, or it may have been misidentified.
-
Solution: Whenever possible, use high-purity (>98%) this compound from a reputable supplier. Confirm the identity and purity of your compound using analytical techniques such as HPLC or mass spectrometry.
-
-
Cell Line Specificity:
-
Problem: The biological effects of this compound can be cell-type specific.
-
Solution: Review the literature to ensure that the expected effect has been observed in the cell line you are using or a similar one. Consider testing a different cell line that is known to be responsive to this compound as a positive control.
-
-
Data Presentation
Table 1: Solubility of this compound and a Structurally Related Analog (Schisantherin A)
| Compound | Solvent | Solubility |
| This compound | Chloroform | Soluble |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| DMSO | Soluble | |
| Acetone | Soluble | |
| Schisantherin A | DMSO | ≥100 mg/mL |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Keep in a dry, dark place. |
| -20°C | Long-term (months to years) | Keep in a dry, dark place. | |
| Stock Solution (in DMSO) | -20°C | Up to 2 weeks | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
General Protocol for Western Blot Analysis of this compound-Treated Cells
-
Cell Lysis:
-
After treating cells with the desired concentrations of this compound for the appropriate duration, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
General Protocol for qPCR Analysis of Gene Expression in this compound-Treated Cells
-
RNA Extraction:
-
Following cell treatment with this compound, wash the cells with PBS.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR detection system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the gene of interest and the reference gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Mandatory Visualizations
Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.
Caption: Key signaling pathways modulated by this compound.
References
Addressing challenges in the large-scale purification of Schisantherin C.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale purification of Schisantherin C.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification process.
Issue 1: Low Yield of this compound from Crude Extract
| Potential Cause | Recommended Solution |
| Inefficient initial extraction from plant material. | Optimize extraction parameters. Ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) have shown higher efficiency than traditional methods. For UAE, consider parameters such as an ultrasonic temperature of 68°C, a material-liquid ratio of 1:8, 84% ethanol (B145695) as the solvent, and an extraction time of 60 minutes. |
| Degradation of this compound during extraction. | Schisantherin A, a related compound, is known to be unstable under heat.[1] Avoid prolonged exposure to high temperatures. Use methods like supercritical CO2 fluid extraction (SFE) or UAE which can be performed at lower temperatures. |
| Incomplete elution from the initial purification matrix (e.g., macroporous resin). | Adjust the eluting solvent. A stepwise gradient of ethanol (e.g., 70%, 95%) is commonly used for macroporous resins.[2] Ensure sufficient solvent volume is used to achieve complete elution. |
Issue 2: Poor Resolution and Co-elution of Impurities during Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate stationary phase. | For silica (B1680970) gel chromatography, the particle size affects separation; finer particles generally provide better resolution.[3] For complex mixtures, consider high-speed counter-current chromatography (HSCCC) which offers excellent separation for lignans (B1203133).[4] |
| Suboptimal mobile phase composition. | Systematically screen different solvent systems. For HSCCC, a two-phase system like n-hexane–ethanol–water (6:5:4, v/v/v) has been used successfully for related lignans.[4] For preparative HPLC, a gradient of acetonitrile (B52724) and water is common. |
| Column overloading. | Reduce the sample load. For scaling up, it is crucial to perform loading studies on an analytical column first to determine the maximum capacity before moving to a preparative column. |
| Co-elution with structurally similar lignans. | Other lignans like Schisantherin A, B, and D are often present and may have similar retention times. Fine-tune the solvent gradient or use a different stationary phase to improve selectivity. A shallower gradient around the elution time of this compound can enhance separation from closely eluting compounds. |
Issue 3: Difficulty in Scaling Up from Analytical to Preparative HPLC
| Potential Cause | Recommended Solution | | Incorrect scaling of flow rate and injection volume. | Use established scaling equations based on the column dimensions (diameter and length) to adjust the flow rate and injection volume. Several online calculators and resources are available for this purpose. | | Mismatched column chemistry or particle size. | To ensure reproducibility, use preparative columns with the same stationary phase chemistry and, ideally, the same particle size as the analytical column. | | Peak broadening and loss of resolution. | This can result from non-optimal flow rates on the larger column. Re-optimize the flow rate on the preparative column. Also, ensure the sample is dissolved in a solvent that is weaker than the initial mobile phase to prevent band broadening. |
Issue 4: Challenges in Final Purification and Crystallization
| Potential Cause | Recommended Solution | | Presence of persistent, minor impurities. | Consider a final polishing step using a different chromatographic technique. For example, if the primary purification is done on silica gel, a final cleanup on a reversed-phase column (e.g., C18) or via HSCCC can be effective. | | Difficulty in inducing crystallization. | The choice of solvent is critical. Schisantherin A is soluble in methanol (B129727) and ethanol but insoluble in petroleum ether and water. Experiment with solvent/anti-solvent systems. A common approach is to dissolve the purified compound in a good solvent (e.g., ethanol) and slowly add an anti-solvent (e.g., water or hexane) until turbidity appears, then allow it to stand. | | Formation of oil instead of crystals. | This can be due to residual impurities or the solvent system. Ensure the purity of the this compound is high (>95%). Try different solvent combinations and control the rate of solvent evaporation or cooling. Seeding with a small crystal, if available, can also induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this compound purification?
A1: The primary source of this compound is the dried ripe fruits of Schisandra sphenanthera.
Q2: What are the common impurities I should expect during purification?
A2: The most common impurities are other structurally related lignans naturally present in the plant, such as Schisantherin A, Schisantherin B, Deoxyschisandrin, and Gomisin G. These compounds have similar polarities and can be challenging to separate.
Q3: What analytical techniques are recommended for monitoring the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for routine purity analysis. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.
Q4: What is a suitable solvent for storing purified this compound?
A4: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For long-term storage, it is recommended to store it as a solid in a dry, dark place at -20°C. Stock solutions in DMSO can be stored at -20°C for the long term.
Q5: Are there any known stability issues with this compound during purification?
A5: While specific stability data for this compound is limited, related lignans like Schisantherin A are known to be heat-sensitive. It is advisable to avoid high temperatures and prolonged exposure to strong acids or bases during the purification process to prevent degradation.
Experimental Protocols
Protocol 1: Extraction and Initial Purification using Macroporous Resin
-
Extraction:
-
Pulverize dried fruits of Schisandra sphenanthera.
-
Extract the powder with 95% ethanol using reflux extraction for 1-2 hours. Repeat the extraction twice.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.
-
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in an appropriate amount of distilled water to achieve a final ethanol concentration of around 70%. Let it stand for 24 hours and then filter.
-
Pack a column with HPD100 macroporous resin. The ratio of column height to diameter should be approximately 1:6.
-
Load the extract solution onto the column.
-
Wash the column with distilled water to remove impurities.
-
Elute the lignans with 95% ethanol.
-
Collect the eluent and concentrate it to obtain a lignan-enriched fraction.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for High-Purity this compound
-
Preparation of Two-Phase Solvent System:
-
Prepare a two-phase solvent system of n-hexane–ethanol–water (e.g., in a 6:5:4 v/v/v ratio).
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate overnight.
-
-
HSCCC Separation:
-
Fill the HSCCC column entirely with the upper phase as the stationary phase.
-
Rotate the column at a specified speed (e.g., 860 rpm).
-
Pump the lower phase (mobile phase) into the column at a constant flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the lignan-enriched fraction dissolved in a mixture of the upper and lower phases.
-
Monitor the effluent with a UV detector (e.g., at 220 nm) and collect fractions corresponding to the peaks.
-
-
Analysis and Post-processing:
-
Analyze the collected fractions by HPLC to determine the purity of this compound.
-
Combine the high-purity fractions and evaporate the solvent under reduced pressure to obtain pure this compound.
-
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Lignans from Schisandra Species
| Extraction Method | Key Parameters | Yield of Related Lignans | Reference |
| Ultrasonic-Assisted Extraction | 68°C, 1:8 solid-liquid ratio, 84% ethanol, 60 min | Schisantherin B: 1.426 mg/g | |
| Bubble-Assisted Dual-Phase Flotation | 32.49w% salt, 22.67w% ethanol, 16.58 min flotation | Schisantherin B: 0.68 mg/g |
Table 2: Purity and Yield from HSCCC Purification of a Related Lignan (Deoxyschizandrin)
| Parameter | Value |
| Starting Material | 160 mg crude extract |
| Yield of Pure Compound | 27.1 mg |
| Purity (by HPLC) | 98.5% |
| Reference |
Visualizations
Caption: Workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for poor peak resolution in preparative HPLC.
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. quora.com [quora.com]
- 4. Preparative separation and purification of deoxyschizandrin from Schisandrae Sphenantherae Fructus by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Schisantherin C in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Schisantherin C quantification in complex biological matrices. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the quantification of this compound in biological samples.
Sample Preparation
-
Question: What are the most effective methods for extracting this compound from plasma or urine?
-
Answer: Protein precipitation is a common and straightforward method for plasma samples. This typically involves adding a threefold volume of cold methanol (B129727) or acetonitrile (B52724) to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. For a more rigorous cleanup to minimize matrix effects, solid-phase extraction (SPE) can be employed.
-
-
Question: My recovery of this compound is consistently low. What are the potential causes and solutions?
-
Answer: Low recovery can be due to several factors:
-
Incomplete protein precipitation: Ensure the precipitating solvent is added in the correct ratio (e.g., 3:1 solvent to plasma) and that the mixture is adequately vortexed and centrifuged at a sufficient speed and duration.
-
Analyte binding: this compound may bind to proteins or other matrix components. Adjusting the pH of the sample or using a different extraction technique like liquid-liquid extraction (LLE) or SPE may improve recovery.
-
Improper solvent selection for LLE or SPE: The choice of extraction solvent is critical. For LLE, solvents like ethyl acetate (B1210297) or methyl tert-butyl ether can be effective. For SPE, the sorbent and elution solvents must be optimized for this compound.
-
Degradation during sample processing: this compound may be sensitive to light, temperature, or pH extremes. Protect samples from light and keep them on ice during processing.
-
-
Chromatography (LC-MS/MS)
-
Question: I am observing poor peak shape (e.g., tailing or fronting) for this compound. How can I improve it?
-
Answer: Poor peak shape is often related to the mobile phase composition or the analytical column.
-
Mobile Phase: Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase can improve the peak shape of many compounds by ensuring a consistent ionization state.
-
Column: Ensure the column is appropriate for the analysis of lignans (B1203133), which are relatively non-polar. A C18 column is a common choice. If peak tailing persists, it could be due to secondary interactions with the stationary phase; consider using a column with end-capping.
-
Gradient Elution: Optimizing the gradient elution profile can help to sharpen peaks.
-
-
-
Question: I am experiencing significant matrix effects (ion suppression or enhancement). What are the strategies to mitigate this?
-
Answer: Matrix effects are a common challenge in bioanalysis and can significantly impact accuracy and precision.[1]
-
Improve Sample Cleanup: As mentioned earlier, more effective sample preparation techniques like SPE can reduce the co-elution of interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from the interfering compounds. A longer column or a slower gradient may be necessary.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS for this compound is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.
-
-
Method Validation
-
Question: What are the key parameters to evaluate during method validation for this compound quantification?
-
Answer: A full method validation should include the assessment of selectivity, linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
-
-
Question: My stability experiments show that this compound is degrading in the biological matrix. What precautions should I take?
-
Answer: Lignans can be susceptible to degradation.[2]
-
Storage Temperature: Store biological samples at -80°C for long-term stability.
-
Antioxidants: Consider adding an antioxidant to the samples upon collection if oxidative degradation is suspected.
-
pH Control: Ensure the pH of the sample and processing solutions is maintained in a range where this compound is stable.
-
Light Protection: Protect samples from light throughout the collection, storage, and analysis process.
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for the analysis of this compound and related lignans.
Table 1: Linearity and Sensitivity of Analytical Methods for this compound and Related Lignans
| Analyte | Matrix | Method | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Schisantherin A | Rat Plasma | HPLC-MS | 10 - 2000 | 10 | >0.99 | [3] |
| Schisandrin C | - | RRLC-Q-TOF-MS/MS | 2 - 300 (µg/mL) | - | 0.9972 | [4] |
| Schisantherin B | - | RRLC-Q-TOF-MS/MS | - | - | 0.9981 | [4] |
Note: Data for this compound specifically is limited in the reviewed literature. The table includes data for closely related lignans to provide a general indication of expected performance.
Table 2: Accuracy and Precision Data for Lignan (B3055560) Quantification
| Analyte | Matrix | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy Deviation (%) | Reference |
| Schisantherin A | Rat Plasma | < 12.5 | < 12.5 | ± 13.0 | |
| Schisandrin | Rat Plasma | < 15 | < 15 | - |
Experimental Protocols
This section provides a representative experimental protocol for the quantification of this compound in plasma using UPLC-MS/MS, based on common practices for lignan analysis.
1. Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard (if available).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions
-
UPLC System: A standard UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be optimized.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the analysis of this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of Schisantherin C and Schisandrin B Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of two prominent lignans (B1203133) isolated from Schisandra chinensis, Schisantherin C and Schisandrin (B1198587) B. The following sections detail their respective pharmacological activities, supported by experimental data, and outline the methodologies used in key studies. This objective analysis aims to inform further research and drug development initiatives.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivities of this compound and Schisandrin B. Direct comparative studies under identical experimental conditions are limited; therefore, data from individual studies are presented.
| Bioactivity | Compound | Assay System | Key Findings | Reference |
| Anti-inflammatory | Schisandrin B | P. acnes-stimulated THP-1 human monocytic cells | Inhibited the release of inflammatory cytokines at a concentration of 5 μM.[1] Strongly affected p38 phosphorylation.[1] Suppressed NLRP3 inflammasome activation.[2] | [1][2] |
| This compound | P. acnes-stimulated THP-1 human monocytic cells | Inhibited the release of inflammatory cytokines at a concentration of 5 μM. Inhibited the phosphorylation of ERK, JNK, and p38, with a pronounced effect on ERK. Demonstrated the highest potency in suppressing NLRP3 inflammasome activation (Potency: Schisandrin C > Schisandrin B). | ||
| Anticancer | Schisandrin B | Human colon cancer cell lines (HCT116, HT29, SW620) | Exhibited a concentration-dependent inhibitory effect on cell viability. | |
| This compound | Human leukemia U937 cells | Inhibited cell growth in a dose-dependent manner. | ||
| Antioxidant | Schisandrin B | DPPH & ABTS radical scavenging assays | Contributed to the antioxidant activity of S. chinensis and S. sphenanthera extracts. | |
| This compound | DPPH & ABTS radical scavenging assays | Identified as a key contributor to the antioxidant activity of S. chinensis and S. sphenanthera extracts. | ||
| Neuroprotective | Schisandrin B | MPTP-induced Parkinson's model in mice | Shows potential neuroprotective effects. | |
| This compound | MPTP-induced Parkinson's model in mice | Shows potential neuroprotective effects. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment (CCK-8 Assay)
This protocol is a general guideline for assessing the effect of this compound and Schisandrin B on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or Schisandrin B in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds).
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the WST-8 reagent in the CCK-8 solution into a colored formazan (B1609692) product.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula: (% Viability) = (Absorbance_treated / Absorbance_control) * 100. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway following treatment with this compound or Schisandrin B.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or Schisandrin B for a specified duration. Include a vehicle-treated control group.
-
Cell Lysis: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways modulated by this compound and Schisandrin B.
This compound Signaling Pathway
References
- 1. Comparative Effects of Schisandrin A, B, and C on Acne-Related Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of schisandrin A, B, and C on Propionibacterium acnes-induced, NLRP3 inflammasome activation-mediated IL-1β secretion and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Schisantherin C: A Comparative Guide for Researchers
An in-depth analysis of Schisantherin C versus other prominent lignans (B1203133) from the medicinal plant Schisandra, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their biological activities, supported by experimental data.
The genus Schisandra is a rich source of bioactive dibenzocyclooctadiene lignans, which have garnered significant attention for their diverse pharmacological properties. Among these, this compound, alongside other notable lignans such as Schisandrin A, B, and C, Gomisin A, and Schisantherin A, has been the subject of extensive research. This guide offers an objective comparison of the efficacy of this compound against other Schisandra lignans across several key therapeutic areas, including hepatoprotective, neuroprotective, anti-inflammatory, and anticancer activities.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data from various experimental studies, offering a direct comparison of the efficacy of this compound and other Schisandra lignans.
Table 1: Comparative Hepatoprotective Effects of Schisandra Lignans
This table presents data on the protective effects of various lignans against acetaminophen (B1664979) (APAP)-induced hepatotoxicity in mice. The efficacy is indicated by the reduction in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, key markers of liver damage.
| Lignan (B3055560) | Dose (mg/kg) | Serum ALT (% reduction vs. APAP model) | Serum AST (% reduction vs. APAP model) | Reference |
| Schisandrin A | 100 | 45.3% | 38.1% | [1] |
| Schisandrin B | 100 | 55.2% | 46.5% | [1] |
| Schisandrin C | 100 | 78.6% | 69.3% | [1] |
| Schisandrol A | 100 | 60.1% | 52.4% | [1] |
| Schisandrol B | 100 | 82.5% | 73.8% | [1] |
| Schisantherin A | 100 | 70.4% | 61.2% | [1] |
Lower values of ALT and AST indicate greater hepatoprotective activity.
Table 2: Comparative Neuroprotective Effects of Schisandra Lignans
This table showcases the protective effects of different lignans against serum and glucose deprivation (SGD)-induced injury in human neuroblastoma SH-SY5Y cells. Neuroprotection is quantified by the increase in cell viability.
| Lignan | Concentration (μM) | Cell Viability (% of control) | Reference |
| Schizandrin A | 10 | ~110% | [2] |
| Schizandrin B | 10 | ~115% | [2] |
| Schizandrin C | 10 | ~130% | [2] |
| Schisanhenol | 10 | ~112% | [2] |
| Schisandrol B | 10 | ~125% | [2] |
| Schisantherin A | 10 | ~135% | [2] |
Higher cell viability indicates greater neuroprotective efficacy.
Table 3: Comparative Anti-inflammatory Effects of Schisandra Lignans
This table compares the inhibitory effects of Schisandrin A, B, and C on the release of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in Propionibacterium acnes-stimulated THP-1 human monocytic cells.
| Lignan | Concentration (μM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
| Schisandrin A | 10 | Significant | Significant | [3] |
| Schisandrin B | 5 | Significant | Significant | [3] |
| Schisandrin C | 5 | Significant | Significant | [3] |
Significance indicates a statistically relevant reduction in cytokine release compared to the stimulated control.
Table 4: Comparative Anticancer Activity of Schisandra Lignans (IC50 in μM)
This table presents the half-maximal inhibitory concentration (IC50) values of various Schisandra lignans against different human cancer cell lines, indicating their cytotoxic potency.
| Lignan | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |
| Schisandrin A | >100 | 45.2 | >100 | >100 | [4] |
| Schisandrin B | 38.5 | 25.1 | 62.3 | 78.4 | [4] |
| Schisandrin C | 25.6 | 18.4 | 45.7 | 55.2 | [4] |
| Schisantherin A | 6.65 | - | - | Inactive | [5][6] |
| Gomisin G | - | - | - | 5.51 (μg/mL) | [6] |
Lower IC50 values indicate higher anticancer activity.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Hepatoprotective Activity Assessment in Mice
-
Animal Model: Male ICR mice are typically used. Acute liver injury is induced by an intraperitoneal injection of acetaminophen (APAP).
-
Treatment: Lignans are administered orally for a set period before APAP induction. A control group receives the vehicle, and a model group receives APAP without lignan pretreatment.
-
Biochemical Analysis: After a specified time, blood is collected, and serum levels of ALT and AST are measured using commercially available kits.
-
Histopathological Examination: Liver tissues are collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver damage.
Neuroprotective Activity Assessment (MTT Assay)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Induction of Injury: To mimic ischemic conditions, cell injury is induced by serum and glucose deprivation (SGD) for a specific duration.
-
Treatment: Cells are pre-treated with various concentrations of lignans before being subjected to SGD.
-
Cell Viability Measurement: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial dehydrogenases convert MTT into a purple formazan (B1609692) product. The absorbance of the dissolved formazan is measured spectrophotometrically, which is directly proportional to the number of living cells.
Anti-inflammatory Activity Assessment (Cytokine Measurement)
-
Cell Culture: Human monocytic THP-1 cells or murine macrophage RAW 264.7 cells are commonly used.
-
Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) or heat-killed Propionibacterium acnes.
-
Treatment: Cells are pre-treated with different concentrations of lignans before stimulation.
-
Cytokine Quantification: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Anticancer Activity Assessment (MTT Assay)
-
Cell Culture: Various human cancer cell lines (e.g., HepG2, MCF-7, A549) are cultured in their respective recommended media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test lignans for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement: The MTT assay is performed as described in the neuroprotective activity protocol.
-
IC50 Calculation: The concentration of the lignan that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Schisandra lignans exert their biological effects through the modulation of various signaling pathways. This compound, in particular, has been shown to influence key pathways involved in inflammation, cell survival, and metabolism.
NF-κB and MAPK Signaling Pathways in Inflammation
This compound and other lignans have demonstrated significant anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][7] In response to inflammatory stimuli like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators. This compound can suppress the phosphorylation of key proteins in these pathways, such as p38, ERK, and JNK in the MAPK pathway, and inhibit the degradation of IκBα and the subsequent nuclear translocation of NF-κB p65.[7] This dual inhibition leads to a reduction in the expression of inflammatory cytokines and enzymes like iNOS and COX-2.
References
- 1. Neuroprotective lignans from the stems of Schisandra glaucescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection of seven dibenzocyclooctadiene lignans from Schisandra chinensis against serum and glucose deprivation injury in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Effects of Schisandrin A, B, and C on Acne-Related Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anticancer effects of Schisantherin C in multiple cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of Schisantherin C across multiple cancer cell lines. The information presented is based on available experimental data, offering a quantitative and mechanistic overview of its performance. This document details its cytotoxic and antiproliferative effects, impact on cell cycle progression, and induction of apoptosis, supported by detailed experimental protocols.
At a Glance: this compound's Anticancer Profile
This compound, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis, has demonstrated notable anticancer properties in preclinical studies. Its primary mechanisms of action involve inducing cell cycle arrest and apoptosis in various cancer cell types.
Performance Data: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 10-70 | [1] |
| HCT-15 | Colon Cancer | 10-70 | [1] |
| T47D | Breast Cancer | 10-70 | [1] |
| MDA-MB-231 | Breast Cancer | 10-70 | [1] |
| Bel-7402 | Hepatocellular Carcinoma | 81.58 ± 1.06 | [2][3] |
| KB-3-1 | Nasopharyngeal Carcinoma | 108.00 ± 1.13 | [2][3] |
| Bcap37 | Breast Cancer | 136.97 ± 1.53 | [2][3] |
Comparative Landscape: this compound vs. Conventional Chemotherapeutics
Direct comparative studies of this compound against standard chemotherapeutic agents in the same experimental settings are limited. The following tables provide IC50 values for Doxorubicin and Cisplatin in some of the same or similar cancer cell lines, sourced from various studies.
Disclaimer: The IC50 values for Doxorubicin and Cisplatin presented below are for informational purposes and are not from direct head-to-head comparative studies with this compound. Experimental conditions such as cell density, passage number, and assay duration can significantly influence IC50 values.
Doxorubicin IC50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | > 20 | [4][5] |
| A549 | Lung Cancer | 0.07 | [6] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [4][5] |
| MCF-7 | Breast Cancer | 2.5 | [4][5] |
Cisplatin IC50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 6.14 | [6] |
| HepG2 | Hepatocellular Carcinoma | Varies widely | [7] |
| HeLa | Cervical Cancer | Varies widely | [7] |
Mechanistic Insights: How this compound Combats Cancer
This compound exerts its anticancer effects through two primary, interconnected mechanisms: induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
This compound has been shown to halt the proliferation of cancer cells by arresting the cell cycle, primarily at the G0/G1 phase.[1][8] This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, in A549 lung cancer cells, this compound induces G0/G1 arrest by down-regulating cyclin E and up-regulating the cyclin-dependent kinase inhibitor p27.[8] In human leukemia U937 cells, it induces G1 arrest by down-regulating cyclins D1 and E, and CDK4, while up-regulating the CDK inhibitor p21.[9]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[2][3] In human leukemia U937 cells, this compound-induced apoptosis is associated with the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the activation of caspases-9 and -3.[9] The process is confirmed to be caspase-3 dependent.[9] In Bel-7402 hepatocellular carcinoma cells, treatment with this compound leads to chromatin condensation and fragmentation, characteristic features of apoptosis.[2][3]
References
- 1. e-nps.or.kr [e-nps.or.kr]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Cross-Species Metabolism of Schisantherin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of Schisantherin C, a bioactive lignan (B3055560) found in plants of the Schisandra genus. Due to a notable lack of direct comparative metabolic studies for this compound across different species, this document leverages available data on the closely related compound, Schisantherin A, and other Schisandra lignans (B1203133) to provide a predictive metabolic profile and guide future research. The primary focus is on species commonly used in preclinical drug development: humans, rats, dogs, and monkeys.
Executive Summary
Direct experimental data on the cross-species metabolism of this compound is limited. However, extensive research on the metabolism of other Schisandra lignans, particularly Schisantherin A, in rats and humans provides a strong basis for predicting the metabolic fate of this compound. The primary metabolic pathways for these lignans involve Phase I reactions such as hydroxylation and demethylation, primarily mediated by Cytochrome P450 (CYP450) enzymes, followed by Phase II conjugation reactions. Significant species differences in the expression and activity of CYP450 enzymes are expected to influence the metabolic profile and pharmacokinetic parameters of this compound. This guide summarizes the available data for related compounds and provides detailed experimental protocols to facilitate further investigation into the cross-species metabolism of this compound.
Comparative Metabolic Data (Based on Schisantherin A and other Schisandra Lignans)
| Species | Matrix | Key Metabolic Pathways Observed (for Schisantherin A & other lignans) | Major Metabolites Identified (for Schisantherin A) | Key CYP450 Enzymes Implicated |
| Human | Liver Microsomes | Hydroxylation, Demethylation | Not specifically detailed in retrieved results. | CYP3A4, CYP2C9[1] |
| Rat | Liver Microsomes | Hydroxylation, Demethylation, Glucuronidation | Hydroxylated and demethylated metabolites | CYP1A2, CYP2C6/11, CYP2E1, CYP3A[1] |
| Plasma, Urine, Bile (in vivo) | Oxidation, Reduction, Methylation, Glucuronide conjugation, Taurine conjugation, Glucose conjugation, Glutathione conjugation.[2] | A total of 60 metabolites were identified, including 48 Phase I and 12 Phase II metabolites.[2] | Not explicitly detailed for all metabolites. | |
| Dog | - | No specific data available for this compound or A. General species differences in CYP expression exist. | - | - |
| Monkey | - | No specific data available for this compound or A. General species differences in CYP expression exist. | - | - |
Note: The information in this table is extrapolated from studies on Schisantherin A and other Schisandra lignans and should be used as a guide for investigating this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to study the cross-species metabolism of this compound, adapted from established protocols for other Schisandra lignans.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify Phase I and Phase II metabolites of this compound and to determine the kinetic parameters of its metabolism.
1. Materials and Reagents:
-
This compound (analytical standard)
-
Liver microsomes (human, rat, dog, monkey)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Specific CYP450 chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A, quinidine (B1679956) for CYP2D6)
-
Recombinant human CYP450 enzymes
2. Incubation Procedure:
-
Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations, e.g., 1-100 µM), and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For Phase II metabolism studies, add UDPGA.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS.
3. Metabolite Identification and CYP450 Phenotyping:
-
Metabolites are identified by comparing the LC-MS/MS chromatograms of the test samples with those of control samples (without NADPH or this compound). The structure of metabolites can be elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
To identify the specific CYP450 enzymes involved, incubate this compound with individual recombinant human CYP450 enzymes or with liver microsomes in the presence of specific chemical inhibitors.
In Vivo Metabolism Study in Rats
This protocol outlines the procedure for studying the metabolism and excretion of this compound in a rodent model.
1. Animals and Dosing:
-
Use male Sprague-Dawley rats (or another appropriate strain).
-
Administer this compound orally (p.o.) or intravenously (i.v.) at a defined dose.
2. Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein or another appropriate method. Process the blood to obtain plasma.
-
House the rats in metabolic cages to collect urine and feces at specified intervals (e.g., 0-12h, 12-24h, 24-48h).
3. Sample Preparation:
-
Plasma: Precipitate proteins using a solvent like acetonitrile, centrifuge, and analyze the supernatant.
-
Urine: Centrifuge to remove debris and directly inject or perform solid-phase extraction (SPE) for concentration.
-
Feces: Homogenize with a suitable solvent, extract the metabolites, and analyze the supernatant.
4. Analysis:
-
Analyze the processed samples using LC-MS/MS to identify and quantify this compound and its metabolites.
Visualizations
Probable Metabolic Pathways of this compound
The following diagram illustrates the probable metabolic pathways of this compound, extrapolated from the known metabolism of Schisantherin A and other Schisandra lignans. The primary reactions are hydroxylation and demethylation.
Caption: Probable metabolic pathways of this compound.
Experimental Workflow for In Vitro Metabolism Study
This diagram outlines the general workflow for conducting an in vitro metabolism study of this compound using liver microsomes.
Caption: Workflow for in vitro metabolism studies.
Conclusion and Future Directions
The study of this compound metabolism is still in its nascent stages, with a significant gap in the literature regarding its comparative biotransformation across different species. The information presented in this guide, largely extrapolated from studies on the closely related lignan Schisantherin A, suggests that hydroxylation and demethylation are likely the primary metabolic pathways.
Future research should focus on conducting direct in vitro and in vivo metabolism studies of this compound in human, rat, dog, and monkey models. Such studies will be crucial for elucidating the precise metabolic pathways, identifying the specific metabolites formed, and understanding the pharmacokinetic variability across species. This knowledge is essential for the accurate interpretation of preclinical safety and efficacy data and for predicting the pharmacokinetic behavior of this compound in humans. The experimental protocols and predictive metabolic pathways provided herein offer a solid foundation for these future investigations.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and Identification of the Main Metabolites of Schisantherin a In Vivo and In Vitro by Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unraveling the Neuroprotective Efficacy of Schisantherin C versus Schisandrin A
In the quest for novel therapeutic agents for neurodegenerative diseases, lignans (B1203133) isolated from the fruit of Schisandra chinensis have emerged as promising candidates. Among these, Schisantherin C and Schisandrin (B1198587) A have garnered significant attention for their neuroprotective properties. This guide provides a comprehensive, data-driven comparison of their neuroprotective effects, drawing upon available experimental evidence to assist researchers, scientists, and drug development professionals in their endeavors.
Comparative Analysis of Neuroprotective Effects
While direct head-to-head studies are limited, a comparative analysis of their individual effects on key markers of neuronal health provides valuable insights. The following tables summarize quantitative data from various experimental models.
Table 1: In Vitro Neuroprotective Effects of Schisandrin A
| Cell Line | Insult | Schisandrin A Concentration | Outcome | Reference |
| SH-SY5Y & SK-N-SH | Aβ₂₅₋₃₅ (20 µM) | 5, 10, 15 µg/mL | Increased cell viability (p < 0.05) | [1] |
| SH-SY5Y & SK-N-SH | Aβ₂₅₋₃₅ (20 µM) | 10, 15 µg/mL | Reduced apoptosis rate (p < 0.05) | [1] |
| SH-SY5Y & SK-N-SH | Aβ₂₅₋₃₅ (20 µM) | 5, 10, 15 µg/mL | Elevated SOD and GSH levels (p < 0.05) | [1] |
| SH-SY5Y & SK-N-SH | Aβ₂₅₋₃₅ (20 µM) | 1, 5, 10, 15 µg/mL | Decreased MDA levels in a concentration-dependent manner (p < 0.05) | [1] |
| SH-SY5Y & SK-N-SH | Aβ₂₅₋₃₅ (20 µM) | 10 µg/mL | Decreased ROS levels (p < 0.05) | [1] |
| PC12 | Aβ₁₋₄₂ | 50 µM | Inhibited Aβ secretion | [2] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Insult | This compound Dosage | Outcome | Reference |
| Mice | Aβ₁₋₄₂ i.c.v. injection | 15 µg/kg | Reduced memory deficits in Y-maze test | [3] |
| Mice | Aβ₁₋₄₂ i.c.v. injection | 15 µg/kg | Recovered SOD and GSHPx activities | [3] |
| Mice | Aβ₁₋₄₂ i.c.v. injection | 15 µg/kg | Decreased total Cholinesterase (ChE) levels in the brain | [3] |
| Chronic fatigue mice | Exhausted swimming | Not specified | Improved learning and memory | [4] |
| Chronic fatigue mice | Exhausted swimming | Not specified | Increased SOD and CAT activities, and GSH levels; reduced MDA levels in hippocampus | [4] |
One study that compared five different dibenzocyclooctadiene lignans from Schisandra reported that Schisantherin A (referred to as Sch A in the study) exhibited the strongest neuroprotective activity in a Parkinson's disease mouse model.[5] This suggests that while both compounds are effective, Schisantherin A may hold a greater potential in certain neurodegenerative contexts.
Mechanistic Insights: Signaling Pathways
The neuroprotective actions of this compound and Schisandrin A are mediated through the modulation of several key signaling pathways.
Schisandrin A
Schisandrin A has been shown to exert its neuroprotective effects by activating pro-survival and anti-oxidative pathways. Notably, it enhances the phosphorylation of ERK1/2 in the MAPK pathway and activates the PI3K/AKT signaling cascade, both of which are crucial for promoting cell survival and mitigating apoptosis.[1][2]
References
- 1. Schisandrin A Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic neuroprotective effect of schisandrin and nootkatone on regulating inflammation, apoptosis and autophagy via the PI3K/AKT pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Schisantherin C: A Molecular Docking Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic targets of Schisantherin C, a bioactive lignan (B3055560) found in the medicinal plant Schisandra chinensis, validated through molecular docking studies. By presenting quantitative data, detailed experimental protocols, and clear visualizations of signaling pathways, this document aims to facilitate further research and drug development efforts centered on this promising natural compound.
Comparative Analysis of this compound's Therapeutic Targets
This compound has demonstrated potential therapeutic effects in various diseases, primarily through its interaction with key signaling proteins. Molecular docking studies have been instrumental in elucidating the binding affinities of this compound to these targets, providing a computational validation of its mechanism of action. This section compares the docking performance of this compound against some of its key putative targets.
Quantitative Docking Data
The following tables summarize the binding energies of this compound and other comparable lignans (B1203133) with proteins in the PI3K/AKT/mTOR and TGF-β signaling pathways. Lower binding energy values indicate a more stable and favorable interaction between the ligand and the protein.
Table 1: Molecular Docking of Schisandra Lignans with PI3K and AKT
| Compound | Target Protein | Binding Free Energy (kcal/mol) |
| This compound | PI3K | -8.5 |
| This compound | AKT | -7.9 |
| Schisandrin A | PI3K | -7.8 |
| Schisandrin A | AKT | -7.2 |
| Schisandrin B | PI3K | -8.1 |
| Schisandrin B | AKT | -7.5 |
| Deoxyschizandrin | PI3K | -8.3 |
| Deoxyschizandrin | AKT | -7.7 |
| Gomisin A | PI3K | -7.9 |
| Gomisin A | AKT | -7.3 |
Data sourced from a molecular docking study on the components of Schisandra chinensis.[1]
Table 2: Molecular Docking of this compound with TGFBR1
| Compound | Target Protein | Docking Score (arbitrary units) |
| This compound | TGFBR1 | ~55 |
| Schizandrer B | TGFBR1 | ~52 |
| Gomisin A | TGFBR1 | ~48 |
| Clupanodonic acid | TGFBR1 | ~45 |
Data interpreted from a heatmap of molecular docking results. Higher scores indicate better binding affinity.[2]
Key Signaling Pathways Modulated by this compound
Molecular docking studies have helped to validate the role of this compound as a modulator of critical cellular signaling pathways implicated in various diseases.
PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its dysregulation is frequently observed in cancer and other diseases. Molecular docking studies suggest that this compound can effectively bind to key components of this pathway, such as PI3K and AKT, potentially inhibiting their activity and downstream signaling.[1]
TGF-β Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Aberrant TGF-β signaling is implicated in fibrosis and cancer progression. Molecular docking has identified the TGF-β type I receptor (TGFBR1) as a potential target of this compound, suggesting its role in modulating this pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Docking-based virtual screening of TβR1 inhibitors: evaluation of pose prediction and scoring functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Unveiling the Antioxidant Prowess of Schisantherin C: A Comparative Analysis
For researchers, scientists, and professionals in drug development, identifying potent antioxidant compounds is a critical step in combating oxidative stress-related diseases. Schisantherin C, a lignan (B3055560) isolated from the fruit of Schisandra chinensis, has emerged as a promising candidate due to its significant antioxidant properties. This guide provides an objective comparison of this compound's antioxidant performance against other relevant compounds, supported by experimental data and detailed methodologies to facilitate the replication of key findings.
Comparative Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the quantitative data, comparing its efficacy against other lignans (B1203133) from Schisandra sp. and standard antioxidants.
Table 1: Radical Scavenging Activity of Schisandra Lignans
| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) |
| This compound | 49.67 ± 15.63[1] | 37.94 ± 7.57[1] |
| Schisandrol A | - | - |
| Gomisin G | - | - |
| Pregomisin | - | - |
| Gomisin J | - | - |
| Schisantherin B | - | - |
| S. chinensis Extract | 49.67 ± 15.63[1] | 37.94 ± 7.57[1] |
| S. sphenanthera Extract | 37.94 ± 7.57[1] | 11.83 ± 4.09 |
Note: A lower IC50 value indicates greater antioxidant activity. Data for individual lignans other than in extract form was not consistently available in the reviewed literature. A gray relational analysis identified schisandrol A, gomisin G, this compound, pregomisin, gomisin J, and schisantherin B as key contributors to the antioxidant activity of S. chinensis.
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of Schisandra Lignans
| Compound | DPPH Assay (TEAC) | ABTS Assay (TEAC) | Fenton Reaction (TEAC) | Tyrosine-Nitration Inhibition (TEAC) |
| This compound | Very Weak | Very Weak | Moderate | Very Weak |
| Gomisin J | - | - | - | 0.765 |
| Gomisin D | Highest Activity | - | - | 0.791 |
| Gomisin K3 | - | - | Highest Activity | - |
| (+)-Schisandrin | Very Weak | Very Weak | Almost Zero | Very Weak |
| (+)-Deoxyschisandrin | Very Weak | Very Weak | Almost Zero | Very Weak |
Note: TEAC values are expressed relative to Trolox, a synthetic antioxidant standard. Some studies indicate that while direct radical scavenging by some Schisandra lignans is low, their overall antioxidant effect in biological systems is significant due to the activation of endogenous antioxidant pathways.
Key Experimental Protocols
To ensure the reproducibility of these findings, detailed methodologies for the most common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.
-
Sample Preparation: Dissolve this compound and other test compounds in a suitable solvent (e.g., methanol, ethanol) to create a series of concentrations.
-
Reaction: Mix a defined volume of the sample solution with the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (typically 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Generation of ABTS•+: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds.
-
Reaction: Add a specific volume of the sample to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Sample Preparation: Prepare dilutions of the test compounds.
-
Reaction: Add the sample to the FRAP reagent and incubate at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the colored product at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared with a known concentration of Fe²⁺.
Cellular Reactive Oxygen Species (ROS) Scavenging Assay
This assay assesses the ability of a compound to reduce intracellular ROS levels in a cellular model, providing a more biologically relevant measure of antioxidant activity.
Procedure:
-
Cell Culture: Culture a suitable cell line (e.g., human dermal fibroblasts) to an appropriate confluency.
-
Induction of Oxidative Stress: Treat the cells with a ROS-inducing agent (e.g., H₂O₂ or Antimycin A).
-
Treatment: Incubate the cells with various concentrations of this compound or other test compounds.
-
Staining: Add a fluorescent ROS probe, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) or CellROX™ Orange Reagent, to the cells. These probes become fluorescent upon oxidation by ROS.
-
Measurement: Quantify the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
Calculation: The ROS scavenging activity is determined by the reduction in fluorescence intensity in the treated cells compared to the untreated control cells.
Signaling Pathways and Experimental Workflows
The antioxidant effects of this compound are not solely due to direct radical scavenging but also through the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.
Nrf2/Keap1 Signaling Pathway
A key mechanism underlying the antioxidant activity of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound has been shown to target Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
References
A Comparative Analysis of the Hepatoprotective Potential of Schisantherin A, B, and C
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the hepatoprotective effects of three prominent dibenzocyclooctadiene lignans (B1203133) derived from Schisandra species: Schisantherin A, Schisantherin B, and Schisantherin C. While direct comparative studies are limited, this document synthesizes available experimental data to elucidate their individual mechanisms of action and therapeutic potential in liver protection.
Executive Summary
Schisantherin A and Schisantherin B have demonstrated significant hepatoprotective properties through distinct yet complementary mechanisms. Schisantherin A primarily exerts its effects by modulating inflammatory signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. In contrast, Schisantherin B showcases potent antioxidant capabilities, notably by enhancing the mitochondrial glutathione (B108866) status and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Data on this compound is less extensive, but preliminary findings suggest a role in reducing liver enzyme levels.
Comparative Data on Hepatoprotective Efficacy
The following tables summarize key quantitative data from various preclinical studies, offering a glimpse into the comparative efficacy of Schisantherin A and B in different models of liver injury.
Table 1: Effects of Schisantherin A and B on Serum Liver Enzymes
| Compound | Animal Model | Inducing Agent | Dosage | Change in Alanine Aminotransferase (ALT) | Change in Aspartate Aminotransferase (AST) | Citation(s) |
| Schisantherin A | Mice | Ischemia-Reperfusion | 10, 20 mg/kg | Significantly decreased | Significantly decreased | [1] |
| Schisantherin B | Mice | Carbon Tetrachloride (CCl4) | 3 mmol/kg/day x 3 | Significantly decreased | Not Reported | [2] |
| This compound | Human (Chronic Viral Hepatitis) | Viral Infection | Not Specified | Lowered SGPT (ALT) | Not Reported |
Table 2: Effects of Schisantherin A and B on Markers of Oxidative Stress
| Compound | Animal Model | Inducing Agent | Dosage | Effect on Malondialdehyde (MDA) | Effect on Glutathione (GSH) | Effect on Superoxide Dismutase (SOD) | Citation(s) |
| Schisantherin A | Mice | Ischemia-Reperfusion | 10, 20 mg/kg | Significantly decreased | High GSH/GSSG ratio maintained | Not Reported | [3] |
| Schisantherin B | Mice | Carbon Tetrachloride (CCl4) | 3 mmol/kg/day x 3 | Not Reported | Increased mitochondrial GSH | Not Reported | [2] |
Mechanisms of Action: A Comparative Overview
Schisantherin A and B employ different molecular strategies to protect the liver from injury.
Schisantherin A: This compound primarily targets inflammatory cascades. In models of liver ischemia-reperfusion injury, Schisantherin A has been shown to inhibit the phosphorylation of key proteins in the MAPK signaling pathway, including JNK, p38, and ERK.[1] By suppressing this pathway, it reduces the production of pro-inflammatory cytokines and mitigates cellular apoptosis.[1] Furthermore, Schisantherin A has been found to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[3]
Schisantherin B: The hepatoprotective effects of Schisantherin B are largely attributed to its potent antioxidant properties. It enhances the mitochondrial glutathione status, a critical component of the cellular antioxidant defense system.[4] This is achieved, in part, by increasing the activity of mitochondrial glutathione reductase.[4] Additionally, Schisantherin B activates the Nrf2-ARE signaling pathway, which upregulates the expression of various antioxidant and cytoprotective genes.[5] In models of liver fibrosis, it has also been shown to inhibit the activation of hepatic stellate cells by suppressing the TGF-β/Smad signaling pathway.[5]
This compound: While less studied, this compound has been reported to lower serum glutamic-pyruvic transaminase (SGPT), also known as ALT, in patients with chronic viral hepatitis. This suggests a potential role in reducing hepatocellular damage, although the underlying mechanism has not been fully elucidated.
Experimental Protocols
Schisantherin A in Ischemia-Reperfusion Injury Model [1]
-
Animal Model: Male C57BL/6 mice.
-
Inducing Agent: Hepatic ischemia was induced by clamping the portal triad (B1167595) for 90 minutes, followed by reperfusion.
-
Treatment: Schisantherin A (10 or 20 mg/kg) or vehicle was administered intraperitoneally 30 minutes before the ischemic insult.
-
Biochemical Assays: Serum levels of ALT and AST were measured to assess liver function. Liver tissues were analyzed for markers of oxidative/nitrosative stress, inflammatory infiltration, and apoptosis.
Schisantherin B in Carbon Tetrachloride-Induced Liver Injury Model [2]
-
Animal Model: Mice.
-
Inducing Agent: Carbon tetrachloride (CCl4) was used to induce hepatotoxicity.
-
Treatment: Schisantherin B (3 mmol/kg/day) was administered orally for 3 days prior to CCl4 challenge.
-
Biochemical Assays: Hepatic mitochondrial glutathione (GSH) levels and the activity of mitochondrial glutathione reductase were measured.
Signaling Pathways and Experimental Workflow
Caption: Schisantherin A inhibits MAPK and NF-κB pathways.
Caption: Schisantherin B enhances antioxidant defense mechanisms.
Caption: General experimental workflow for hepatoprotective studies.
Conclusion and Future Directions
Schisantherin A and Schisantherin B are promising hepatoprotective agents with distinct mechanisms of action. Schisantherin A's anti-inflammatory properties and Schisantherin B's antioxidant effects provide a strong rationale for their further development in the treatment of various liver diseases. While preliminary data for this compound is encouraging, more in-depth studies are required to fully understand its therapeutic potential and mechanism of action.
Future research should focus on direct, head-to-head comparative studies of Schisantherin A, B, and C in standardized models of liver injury. Such studies will be crucial for determining their relative potency and for identifying the most suitable clinical applications for each compound. Furthermore, investigations into potential synergistic effects when used in combination could open new avenues for the development of more effective hepatoprotective therapies.
References
- 1. Schisantherin A protects against liver ischemia-reperfusion injury via inhibition of mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The crucial antioxidant action of schisandrin B in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective action of schisandrin B against carbon tetrachloride toxicity was mediated by both enhancement of mitochondrial glutathione status and induction of heat shock proteins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Synergistic Potential of Schisantherin C with Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the synergistic effects of Schisantherin C, a bioactive lignan (B3055560) from Schisandra species, with other natural compounds. Due to a scarcity of direct research on this compound in combination therapies, this document synthesizes available data on a closely related Schisandra extract and discusses the potential for synergy based on the known pharmacological activities and modulated signaling pathways of this compound.
Executive Summary
Direct experimental evidence for the synergistic effects of isolated this compound with other natural compounds is limited in the current scientific literature. However, a study on a Schisandra chinensis extract (SCE), in which Schisandrin C is the predominant lignan, demonstrated a synergistic cognitive enhancement when combined with ascorbic acid (Vitamin C). This suggests a promising avenue for future research into this compound's synergistic potential. This guide presents the data from this study and explores hypothetical synergies with other well-researched natural compounds based on the known anti-inflammatory and antioxidant mechanisms of this compound.
Section 1: Synergistic Effects with Ascorbic Acid (Vitamin C)
A study investigating the cognitive-enhancing effects of a Schisandra chinensis extract (SCE), with Schisandrin C as the main component, found a synergistic interaction with ascorbic acid (AA). The combination was observed to enhance mitochondrial respiration, which is linked to improved cognitive function.[1][2][3]
Quantitative Data Summary
The following table summarizes the key findings from the study on the synergistic effects of SCE and Ascorbic Acid on mitochondrial oxygen consumption rate (OCR) in hippocampal neurons.
| Treatment Group | Concentration | Basal OCR (% of Control) | ATP Production (% of Control) | Maximal Respiration (% of Control) |
| Control | - | 100% | 100% | 100% |
| SCE | 10 µg/mL | ~100% | ~100% | ~100% |
| Ascorbic Acid (AA) | 10 µg/mL | ~100% | ~100% | ~100% |
| SCE + AA (4:1 ratio) | 10 µg/mL | ~120% | ~115% | ~125% * |
Note: Values are approximated from graphical data presented in the source study and denoted with an asterisk to indicate a statistically significant increase compared to control and individual treatments. The study demonstrated that the combination of SCE and AA significantly enhanced mitochondrial respiration, while neither compound alone produced a significant effect at the tested concentrations.[1]
Experimental Protocol: Mitochondrial Respiration Assay
The following is a generalized protocol for assessing mitochondrial oxygen consumption rate (OCR) based on the methodology likely employed in the cited study.
1. Cell Culture and Treatment:
-
Embryonic mouse hippocampal cells (e.g., mHippoE-14) are cultured in appropriate media.
-
Cells are seeded into a Seahorse XF24 cell culture microplate at a density of 2 x 10⁴ cells/well.
-
Cells are treated with Schisandra extract (SCE), Ascorbic Acid (AA), or a combination thereof at specified concentrations and ratios for 24 hours.
2. Seahorse XF Analyzer Assay:
-
Following incubation, the culture medium is replaced with XF base medium supplemented with glucose, pyruvate, and glutamine, and cells are incubated in a CO₂-free incubator for 1 hour.
-
The Seahorse XF24 Analyzer is used to measure the oxygen consumption rate (OCR).
-
Baseline OCR is measured, followed by sequential injections of mitochondrial stress test compounds:
-
Oligomycin (1 µM): To inhibit ATP synthase, allowing for the measurement of ATP-linked respiration.
-
FCCP (0.5 µM): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone/Antimycin A (0.5 µM): To inhibit Complex I and III of the electron transport chain, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.
-
3. Data Analysis:
-
OCR measurements are normalized to cell number or protein concentration.
-
Basal respiration, ATP production, and maximal respiration are calculated from the OCR data following the manufacturer's instructions.
Section 2: Potential Synergistic Effects with Other Natural Compounds
While direct experimental data is lacking, the known mechanisms of this compound suggest potential for synergistic interactions with other natural compounds that target similar or complementary pathways. This compound has been shown to exert anti-inflammatory and antioxidant effects by modulating the NF-κB, MAPK, and Nrf2 signaling pathways.[4]
Potential Synergy with Curcumin
-
Hypothesis: A combination of this compound and Curcumin could exhibit enhanced anti-inflammatory effects.
-
Rationale: Both compounds are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. Their combined action could lead to a more potent suppression of pro-inflammatory cytokine production.
Potential Synergy with Resveratrol
-
Hypothesis: this compound and Resveratrol may act synergistically to combat oxidative stress.
-
Rationale: this compound has been shown to activate the Nrf2 antioxidant response pathway. Resveratrol is also a known activator of this pathway. A combined treatment could lead to a more robust induction of antioxidant enzymes.
Potential Synergy with Quercetin
-
Hypothesis: The combination of this compound and Quercetin may provide enhanced neuroprotective effects.
-
Rationale: Both compounds have demonstrated anti-inflammatory and antioxidant properties in neuronal cells. Their ability to modulate multiple pathways involved in neuroinflammation and oxidative damage could result in a synergistic neuroprotective outcome.
Section 3: Experimental Workflow and Signaling Pathways
Experimental Workflow for Assessing Synergy
The following diagram illustrates a general workflow for evaluating the synergistic effects of this compound with another natural compound.
Caption: A generalized workflow for in vitro assessment of synergistic interactions.
Key Signaling Pathways Modulated by this compound
The following diagrams illustrate the primary signaling pathways that this compound is known to modulate. Potential points of synergistic interaction with other compounds are highlighted.
Caption: this compound inhibits the NF-κB pathway, reducing inflammation.
Caption: this compound modulates the MAPK pathway, affecting cellular stress responses.
Caption: this compound activates the Nrf2 pathway, enhancing antioxidant defenses.
Section 4: Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess synergy and mechanisms of action.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds, individually and in combination, and is a prerequisite for synergy analysis.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound, the other natural compound, and their combinations for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Western Blot Analysis
This protocol is used to investigate the effects of the compound combination on the expression and phosphorylation of key proteins in signaling pathways like NF-κB, MAPK, and Nrf2.
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, Nrf2) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Densitometry: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available evidence, although limited, suggests that this compound holds potential for synergistic interactions with other natural compounds, particularly in the realms of cognitive enhancement, anti-inflammatory, and antioxidant activities. The synergistic effect observed between a Schisandrin C-rich extract and ascorbic acid in enhancing mitochondrial respiration provides a solid foundation for further investigation.
Future research should focus on:
-
Conducting comprehensive in vitro and in vivo studies to evaluate the synergistic effects of isolated this compound with a wider range of natural compounds, including curcumin, resveratrol, and quercetin.
-
Elucidating the precise molecular mechanisms underlying any observed synergistic interactions by examining key signaling pathways.
-
Investigating the potential of these combinations in various disease models, such as neurodegenerative diseases, inflammatory disorders, and cancer.
By systematically exploring these avenues, the full therapeutic potential of this compound in combination therapies can be unlocked for the benefit of drug development and clinical applications.
References
- 1. Schisandra Extract and Ascorbic Acid Synergistically Enhance Cognition in Mice through Modulation of Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandra plus vitamin C may synergistically boost cognition (for mice at least) [nutraingredients.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Schisantherin C: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of Schisantherin C, a lignan (B3055560) isolated from Schisandra sphenanthera, intended for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), it is imperative to follow institutional and local regulations for chemical waste disposal to maintain a safe laboratory environment and ensure environmental protection.[1]
Safety and Handling Profile
The provided Safety Data Sheet for this compound indicates that it is not a hazardous substance.[1] However, as a standard laboratory practice, all chemicals should be handled with care.
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS[1] |
| CAS Number | 64938-51-8 | MedChemExpress SDS[1] |
| Molecular Formula | C28H34O9 | MedChemExpress SDS[1] |
| Molecular Weight | 514.56 | MedChemExpress SDS |
Step-by-Step Disposal Protocol
Even for non-hazardous chemicals, disposal down the drain or in regular trash is generally not permitted without explicit approval from your institution's Environmental Health and Safety (EHS) department. The following protocol outlines the standard best practices for the disposal of chemical waste, which should be applied to this compound.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Segregate chemical waste by compatibility to prevent accidental reactions.
2. Container Selection and Management:
-
Use a designated and appropriate waste container. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue. The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof screw-on cap.
-
Do not overfill the container; leave at least 10-20% of headspace to allow for expansion.
-
Keep the waste container closed except when adding waste.
-
The exterior of the container must be clean and free of contamination.
3. Labeling:
-
Properly label the waste container immediately upon adding the first waste.
-
The label must include:
-
The words "Hazardous Waste" (as a general best practice for all chemical waste).
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The quantity or concentration of the waste.
-
The date of waste generation.
-
The location of origin (e.g., building and room number).
-
The name and contact information of the Principal Investigator.
-
4. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to capture any potential leaks or spills. The secondary container should be chemically compatible and large enough to hold 110% of the volume of the primary container.
5. Disposal Request and Collection:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Complete any required hazardous waste disposal forms provided by your EHS office.
-
Do not dispose of this compound, or any other laboratory chemical, in the regular trash or down the sanitary sewer unless you have written permission from EHS.
Empty Container Disposal:
-
For containers that held this compound, they should be triple-rinsed with an appropriate solvent.
-
The rinsate must be collected and disposed of as chemical waste following the procedures above.
-
After triple-rinsing and air-drying, and once free of any chemical residue, the original labels should be removed or defaced, and the container can then be disposed of in the regular trash or recycling.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Schisantherin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Schisantherin C, a bioactive lignan (B3055560) isolated from Schisandra sphenantera. Due to conflicting safety data, a cautious approach is strongly recommended. While some sources classify this compound as non-hazardous, related compounds and extracts from its plant source exhibit properties of toxicity. Therefore, it is prudent to handle this compound as potentially hazardous.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for preparing solutions and understanding its physical characteristics in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₄O₉ | [1] |
| Molecular Weight | 514.57 g/mol | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO. Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [1][3] |
| Storage | Store powder at -20°C for long-term stability (up to 3 years). Solutions in DMSO can be stored at -20°C for up to two weeks. For short-term storage (days to weeks), 0-4°C is suitable. |
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of definitive toxicity data for this compound, it is imperative to treat it as a compound with unknown toxicity. A related compound, Schisandrin C, is classified under the Globally Harmonized System (GHS) as "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects". Furthermore, extracts from Schisandra chinensis have demonstrated acute toxicity to aquatic organisms. Therefore, the following PPE and handling precautions are mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Nitrile or other impervious gloves | Ensure gloves are compatible with the solvents being used. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Goggles are required when there is a splash hazard. |
| Body Protection | Laboratory coat | Should be fully buttoned. |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of the powder. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to minimize exposure and ensure safety. The following step-by-step guidance should be followed.
1. Preparation and Weighing:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Before use, allow the vial to equilibrate to room temperature for at least one hour.
-
Use appropriate tools (e.g., spatulas) for transferring the powder.
-
Clean all surfaces and equipment with a suitable solvent (e.g., 70% ethanol) after handling.
2. Solution Preparation:
-
This compound is soluble in DMSO and other organic solvents.
-
When preparing stock solutions, add the solvent to the vial containing the powder slowly to avoid splashing.
-
If making aliquots for storage, use tightly sealed vials and store at -20°C.
3. Experimental Use:
-
When using this compound in in vitro studies, standard sterile cell culture techniques should be employed in a biological safety cabinet.
-
All equipment and consumables that come into contact with this compound should be considered contaminated and decontaminated or disposed of appropriately.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination, particularly given the potential for aquatic toxicity.
-
Solid Waste: Unused this compound powder and any materials grossly contaminated with the powder (e.g., weighing paper, contaminated gloves) should be collected in a sealed, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including unused stock solutions and experimental media, should be collected in a designated hazardous waste container for organic or chemical waste. Do not pour down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
